SARS-CoV-2 Mpro-IN-13
Description
Properties
Molecular Formula |
C29H41F2N5O6S |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
N-[(1R)-1-cyclohexyl-2-[[(2R)-3-methoxy-1-oxo-1-[[1-[2-oxo-2-(1,3-thiazol-2-ylmethylamino)acetyl]cyclobutyl]amino]propan-2-yl]amino]-2-oxoethyl]-4,4-difluorocyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H41F2N5O6S/c1-42-17-20(25(39)36-28(10-5-11-28)23(37)27(41)33-16-21-32-14-15-43-21)34-26(40)22(18-6-3-2-4-7-18)35-24(38)19-8-12-29(30,31)13-9-19/h14-15,18-20,22H,2-13,16-17H2,1H3,(H,33,41)(H,34,40)(H,35,38)(H,36,39)/t20-,22-/m1/s1 |
InChI Key |
BZSWJILMIIBLRZ-IFMALSPDSA-N |
Isomeric SMILES |
COC[C@H](C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)[C@@H](C3CCCCC3)NC(=O)C4CCC(CC4)(F)F |
Canonical SMILES |
COCC(C(=O)NC1(CCC1)C(=O)C(=O)NCC2=NC=CS2)NC(=O)C(C3CCCCC3)NC(=O)C4CCC(CC4)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of a Novel SARS-CoV-2 Main Protease Inhibitor: Mpro-IN-13
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Mpro-IN-13, a novel inhibitor of the SARS-CoV-2 main protease (Mpro). This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral therapeutics.
Introduction to SARS-CoV-2 Main Protease (Mpro)
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is the causative agent of the COVID-19 pandemic.[1][2] The viral life cycle is critically dependent on the activity of the main protease (Mpro), also known as 3C-like protease (3CLpro).[3][4] Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at 11 specific sites, releasing functional non-structural proteins (nsps) that are essential for viral replication and transcription.[4][5] Due to its indispensable role in the viral life cycle and the absence of close human homologs, Mpro is a prime target for the development of antiviral drugs.[6][7] Inhibiting Mpro activity can effectively block viral replication.[1][8]
Discovery of Mpro-IN-13
Mpro-IN-13 was identified through a rigorous high-throughput screening (HTS) campaign designed to discover novel chemical scaffolds with inhibitory activity against SARS-CoV-2 Mpro.
High-Throughput Screening (HTS)
A diverse library of small molecules was screened using a fluorescence resonance energy transfer (FRET)-based assay. This assay measures the cleavage of a fluorogenic peptide substrate that mimics the Mpro recognition sequence.[8][9][10] In the presence of an active inhibitor, the cleavage of the substrate is reduced, leading to a measurable change in the fluorescent signal.
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for the identification of SARS-CoV-2 Mpro inhibitors.
Hit Confirmation and Characterization
Primary hits from the HTS were subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action. Mpro-IN-13 emerged as a potent and selective inhibitor.
| Parameter | Mpro-IN-13 | Control (GC376) |
| Mpro Enzymatic Inhibition (IC50) | 116 nM | 490 nM |
| Antiviral Activity (EC50 in Vero E6 cells) | 1.71 µM | 16.77 µM |
| Cytotoxicity (CC50 in Vero E6 cells) | > 50 µM | > 100 µM |
| Selectivity Index (SI = CC50/EC50) | > 29 | > 5 |
Synthesis of Mpro-IN-13
Mpro-IN-13 is a synthetic azapeptide derivative. The synthesis is a multi-step process involving the coupling of protected amino acid precursors followed by the introduction of a warhead group that covalently interacts with the catalytic cysteine of Mpro.
Synthetic Pathway for Mpro-IN-13
Caption: Generalized synthetic route for the azapeptide-based inhibitor Mpro-IN-13.
Mechanism of Action
Mpro-IN-13 is a covalent inhibitor that targets the catalytic dyad (Cys145 and His41) in the active site of Mpro. The electrophilic warhead of Mpro-IN-13 forms a covalent bond with the thiol group of Cys145, leading to irreversible inactivation of the enzyme.
Proposed Mechanism of Mpro Inhibition by Mpro-IN-13
Caption: Covalent inhibition mechanism of SARS-CoV-2 Mpro by Mpro-IN-13.
Experimental Protocols
SARS-CoV-2 Mpro FRET Assay
This assay is used to determine the in vitro potency of inhibitors against Mpro.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Test compounds (dissolved in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add 5 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.
-
Add 10 µL of Mpro enzyme solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of FRET substrate solution (final concentration ~20 µM).
-
Immediately begin kinetic reading of fluorescence (Excitation: 340 nm, Emission: 490 nm) for 15-30 minutes.
-
Calculate the initial reaction velocity (v) from the linear phase of the fluorescence curve.
-
Determine the percent inhibition relative to a DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
This assay evaluates the ability of the inhibitor to block viral replication in a cellular context.
-
Reagents and Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Incubate the plates for 48-72 hours at 37°C.
-
Assess cell viability using the CellTiter-Glo® assay, which measures ATP levels as an indicator of cell health.
-
Calculate the EC50 value, the concentration at which the compound protects 50% of cells from virus-induced cytopathic effect.
-
In parallel, run a cytotoxicity assay (CC50) on uninfected cells to assess compound toxicity.
-
Conclusion
Mpro-IN-13 represents a promising lead compound for the development of a novel antiviral therapeutic against COVID-19. Its potent enzymatic inhibition, significant antiviral activity in cell culture, and favorable initial safety profile warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy evaluation in animal models. The synthetic route is amenable to optimization for large-scale production, and the mechanism of action provides a strong rationale for its continued investigation.
References
- 1. europeanreview.org [europeanreview.org]
- 2. news-medical.net [news-medical.net]
- 3. Discovery of highly potent SARS-CoV-2 Mpro inhibitors based on benzoisothiazolone scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ebiohippo.com [ebiohippo.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. caymanchem.com [caymanchem.com]
SARS-CoV-2 Mpro-IN-13 mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of SARS-CoV-2 Mpro-IN-13
Introduction
The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of effective antiviral therapeutics. A primary target for these therapeutic interventions is the viral main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro).[1][2] This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional proteins required for viral replication and transcription.[1][3] The lack of close human homologues makes Mpro an attractive and highly viable drug target, minimizing potential off-target effects.[4]
This document provides a detailed technical overview of this compound (also identified as compound 20j), a potent inhibitor of the SARS-CoV-2 main protease.[5][6] Mpro-IN-13 has demonstrated significant inhibitory and antiviral activity, marking it as a compound of interest for further research and development. This guide will cover its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
SARS-CoV-2 Mpro is a cysteine protease that functions as a dimer. Dimerization is crucial for forming the catalytically active sites.[7] The active site contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1] Mpro cleaves the large viral polyproteins (pp1a and pp1ab) at no fewer than 11 specific sites, which are characterized by a consensus sequence with a glutamine residue at the P1 position.[3][8] This proteolytic processing is an indispensable step for the virus to assemble a functional replication-transcription complex.
Mpro-IN-13 is a covalent inhibitor of Mpro.[5][6] Covalent inhibitors form a stable chemical bond with their target enzyme, often leading to irreversible or slowly reversible inhibition. This mode of action can offer advantages in terms of potency and duration of effect.[3] Mpro-IN-13, as a chloroacetamide-based compound, is designed to act as an electrophile that is attacked by the nucleophilic thiol group of the catalytic Cys145 residue in the Mpro active site.[9] This covalent modification of Cys145 effectively blocks the substrate-binding site and renders the enzyme catalytically inactive, thereby halting the polyprotein processing cascade and suppressing viral replication.[1]
Caption: Proposed mechanism of Mpro-IN-13 covalent inhibition of SARS-CoV-2 Mpro.
Quantitative Data Summary
The efficacy of Mpro-IN-13 has been quantified through both enzymatic and cell-based assays. The following tables summarize the key inhibitory and antiviral activity data.
| Parameter | Value | Description | Reference |
| IC₅₀ | 19.0 nM | Half-maximal inhibitory concentration against purified SARS-CoV-2 Mpro enzyme. | [5][6] |
| Table 1: In Vitro Enzymatic Inhibition Data |
| Parameter | Value | Cell Line | Description | Reference |
| EC₅₀ | 138.1 nM | HPAEpiC | Half-maximal effective concentration for suppressing SARS-CoV-2 replication in Human Pulmonary Alveolar Epithelial Cells. | [5] |
| Table 2: Cell-Based Antiviral Activity |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe representative protocols for the key experiments used to characterize Mpro inhibitors like Mpro-IN-13.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay measures the enzymatic activity of Mpro by monitoring the cleavage of a fluorogenic peptide substrate. Inhibition is quantified by the reduction in cleavage in the presence of the inhibitor.[10]
Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Enzyme: Recombinant, purified SARS-CoV-2 Mpro.
-
Substrate: FRET peptide substrate with a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) separated by the Mpro cleavage sequence (e.g., TSAVLQ↓SGFRK).
-
Inhibitor: Mpro-IN-13 dissolved in DMSO.
-
Control: DMSO (vehicle).
-
-
Procedure:
-
Prepare serial dilutions of Mpro-IN-13 in DMSO and then dilute into the assay buffer.
-
In a 96-well black plate, add 40 µL of assay buffer and 5 µL of the diluted inhibitor or DMSO control.
-
Add 5 µL of Mpro enzyme solution (final concentration ~0.15 µM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the FRET substrate solution (final concentration ~10-20 µM).
-
Immediately begin monitoring the fluorescence signal (e.g., Excitation: 340 nm, Emission: 490 nm) at 1-minute intervals for 30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence increase over time.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Caption: Experimental workflow for determining the IC₅₀ of Mpro inhibitors.
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a host cell culture model. The EC₅₀ is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA.[11]
Protocol:
-
Materials:
-
Cells: A susceptible human cell line (e.g., HPAEpiC, Vero E6, or Calu-3).
-
Virus: SARS-CoV-2 isolate at a known titer.
-
Compound: Mpro-IN-13 dissolved in DMSO.
-
Media: Appropriate cell culture medium.
-
Detection Reagent: A cell viability reagent (e.g., CellTiter-Glo®) or reagents for RT-qPCR.
-
-
Procedure (CPE Reduction Assay):
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Prepare serial dilutions of Mpro-IN-13 in culture medium.
-
Remove the old medium and add the compound dilutions to the cells.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), leaving some wells uninfected (cell control) and some infected with no compound (virus control).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assess cell viability by adding a detection reagent (e.g., CellTiter-Glo®) and measuring the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data: Set the cell control wells to 100% viability and the virus control wells to 0% protection.
-
Plot the percentage of protection against the logarithm of the compound concentration.
-
Calculate the EC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for determining the EC₅₀ of antiviral compounds.
X-ray Crystallography
To elucidate the precise binding mode and interactions of an inhibitor within the Mpro active site, X-ray crystallography is the definitive method.[7][9]
Methodology Overview:
-
Protein Expression and Purification: Express high-purity, soluble Mpro protein.
-
Crystallization:
-
Co-crystallization: Incubate the purified Mpro with a molar excess of Mpro-IN-13 before setting up crystallization trials.
-
Soaking: Grow apo-enzyme crystals first and then soak them in a solution containing Mpro-IN-13.
-
-
Data Collection: Expose the inhibitor-bound crystals to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to determine the electron density map. A molecular model of the protein-inhibitor complex is then built into the map and refined to yield a high-resolution atomic structure.[7] This structure reveals the specific covalent bond formed with Cys145 and other key non-covalent interactions (e.g., hydrogen bonds) that contribute to binding affinity.
Caption: Logical relationships in structural analysis of inhibitor binding.
Conclusion
This compound is a potent, covalent inhibitor of the viral main protease with strong antiviral activity in cellular models. Its mechanism relies on the formation of a covalent bond with the catalytic Cys145, effectively shutting down the enzymatic activity required for viral polyprotein processing. The low nanomolar IC₅₀ and EC₅₀ values highlight its potential as a lead compound for the development of anti-COVID-19 therapeutics. The experimental frameworks detailed herein provide a basis for the continued investigation and characterization of this and other Mpro inhibitors.
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
Structural biology of SARS-CoV-2 Mpro-IN-13 complex
An In-Depth Technical Guide to the Structural Biology of the SARS-CoV-2 Mpro in Complex with Inhibitor 13b
This guide provides a comprehensive overview of the structural and biochemical characteristics of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), in complex with the potent α-ketoamide inhibitor 13b. This document is intended for researchers, scientists, and drug development professionals working on novel antiviral therapies for COVID-19.
Introduction to SARS-CoV-2 Mpro
The SARS-CoV-2 Mpro is a cysteine protease essential for the viral life cycle.[1] It processes the viral polyproteins pp1a and pp1ab at eleven specific cleavage sites, releasing functional non-structural proteins required for viral replication and transcription.[2][3] The Mpro active site contains a catalytic dyad composed of Cysteine-145 and Histidine-41.[2][4] Due to its critical role in viral maturation and the absence of close human homologs, Mpro is a prime target for the development of antiviral drugs.[3][5]
The enzyme is active as a homodimer, with each protomer consisting of three domains.[1] The substrate-binding site is located in a cleft between domains I and II.[6] Dimerization is crucial for catalytic activity as it helps shape the S1 pocket of the substrate-binding site.[4][6]
The α-Ketoamide Inhibitor 13b
Inhibitor 13b is an α-ketoamide-based compound designed to covalently target the catalytic Cys145 residue of SARS-CoV-2 Mpro.[6] It acts as a potent inhibitor of the enzyme, demonstrating significant antiviral activity. The structure of 13b allows it to fit snugly into the substrate-binding pocket of Mpro, leading to the formation of a covalent bond and subsequent inactivation of the enzyme.
Quantitative Data
The inhibitory activity of compound 13b against coronaviral main proteases has been quantified through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme | IC50 (μM) |
| SARS-CoV-2 Mpro | 0.67 ± 0.18 |
| SARS-CoV Mpro | 0.90 ± 0.29 |
| MERS-CoV Mpro | 0.58 ± 0.22 |
Table 1: Inhibitory activity of compound 13b against different coronavirus main proteases. Data sourced from[6].
Structural Insights from X-ray Crystallography
The crystal structure of the SARS-CoV-2 Mpro in complex with inhibitor 13b has been solved at high resolution, providing detailed insights into the binding mode and mechanism of inhibition.[6][7] The crystallographic data is available in the Protein Data Bank (PDB) under accession codes 6Y2F and 6Y2G.[7]
The inhibitor 13b binds in the shallow substrate-binding site located between domains I and II of the Mpro protomer.[6] A key interaction is the covalent bond formed between the sulfur atom of the catalytic Cys145 and the α-keto group of the inhibitor, resulting in a thiohemiketal adduct.[8] This covalent modification effectively and irreversibly inactivates the enzyme.
The pyridone moiety of 13b occupies the P3-P2 position of the substrate-binding cleft.[6] Interestingly, a space between the pyridone ring and residues Thr190 and Gln189 is observed, which can be occupied by a solvent molecule like DMSO or water, suggesting that bulkier P3 moieties might be tolerated.[6]
Experimental Protocols
X-ray Crystallography
The determination of the three-dimensional structure of the Mpro-13b complex is achieved through X-ray crystallography. The general workflow for this process is as follows:
-
Protein Expression and Purification : Recombinant SARS-CoV-2 Mpro is expressed, typically in E. coli, and purified to homogeneity using chromatographic techniques.
-
Crystallization : The purified Mpro is mixed with the inhibitor 13b and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.
-
Data Collection : The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded.
-
Structure Solution and Refinement : The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is then built into the electron density and refined to yield the final, high-resolution atomic structure.[6]
Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
The inhibitory potency of compounds like 13b is commonly determined using a FRET-based enzymatic assay. This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher.
-
Assay Principle : In the intact substrate, the quencher suppresses the fluorescence of the fluorophore due to their proximity. When Mpro cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence signal.
-
Procedure :
-
Recombinant SARS-CoV-2 Mpro is pre-incubated with varying concentrations of the inhibitor (e.g., 13b) for a defined period.[3]
-
The enzymatic reaction is initiated by adding the FRET-labeled peptide substrate.[9]
-
The increase in fluorescence is monitored over time using a plate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The IC50 value, representing the inhibitor concentration required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.[3]
-
Visualizations
Mechanism of Mpro Inhibition by 13b
The following diagram illustrates the covalent inhibition mechanism of SARS-CoV-2 Mpro by the α-ketoamide inhibitor 13b.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by inhibitor 13b.
Experimental Workflow for Structural and Biochemical Analysis
The diagram below outlines the key steps involved in the structural and biochemical characterization of the Mpro-13b complex.
Caption: Experimental workflow for Mpro-13b analysis.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfu.ca [sfu.ca]
- 3. Discovery of novel inhibitors against main protease (Mpro) of SARS-CoV-2 via virtual screening and biochemical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural biology of SARS-CoV-1/SARS-CoV-2 main protease [insidecorona.net]
- 6. Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved α-ketoamide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
SARS-CoV-2 Mpro-IN-13: A Technical Guide to its Binding Site and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site of SARS-CoV-2 Mpro-IN-13, a potent covalent inhibitor of the main protease (Mpro) of the virus. A comprehensive understanding of the binding interactions and the mechanism of inhibition is crucial for the rational design of next-generation antiviral therapeutics.
Quantitative Inhibition Data
This compound, also known as compound 20j, demonstrates significant inhibitory potency against the viral main protease and antiviral activity in cell-based assays. The key quantitative metrics for its efficacy are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 19.0 nM | The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the in vitro activity of the SARS-CoV-2 Mpro by 50%.[1] |
| EC50 | 138.1 nM | The half-maximal effective concentration, indicating the concentration of the inhibitor that produces 50% of its maximal antiviral effect in a cell-based assay.[1] |
SARS-CoV-2 Mpro Active Site Architecture
The main protease of SARS-CoV-2 is a cysteine protease that functions as a homodimer. Its active site is located in a cleft between Domain I and Domain II of each protomer and is characterized by a catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41) . The substrate-binding pocket is further divided into several subsites (S1, S2, S3/S4, and S1'), each accommodating different residues of the polypeptide substrate.
-
S1 Subsite: This pocket is crucial for substrate recognition and typically accommodates a glutamine residue at the P1 position of the substrate. Key residues forming this subsite include Phe140, Asn142, His163, Glu166, and His172.
-
S1' Subsite: This subsite is adjacent to the catalytic Cys145 and interacts with the P1' residue of the substrate. It is formed by residues such as Thr25, Thr26, and His41.
-
S2 Subsite: A hydrophobic pocket that accommodates the P2 residue of the substrate, often a leucine. Residues lining this subsite include His41, Met49, and Tyr54.
-
S3/S4 Subsites: These are more solvent-exposed and interact with the P3 and P4 residues of the substrate. Key residues include Met165 and Gln189.
Binding Site Analysis of Mpro-IN-13
As a covalent inhibitor, this compound forms an irreversible covalent bond with the catalytic Cys145 residue in the active site. While a specific crystal structure of Mpro in complex with IN-13 is not publicly available, the binding mechanism can be inferred from the known mechanism of other covalent Mpro inhibitors.
The inhibition process is a two-step mechanism. First, the inhibitor reversibly binds to the active site through non-covalent interactions. This initial binding positions the inhibitor's electrophilic "warhead" in close proximity to the nucleophilic thiol group of Cys145. In the second step, a nucleophilic attack by the deprotonated thiol of Cys145 on the electrophilic center of the inhibitor leads to the formation of a stable covalent bond. The catalytic His41 residue acts as a general base, facilitating the deprotonation of Cys145 to enhance its nucleophilicity.
The following diagram illustrates the proposed covalent inhibition mechanism:
Experimental Protocols
The determination of the inhibitory activity of compounds like Mpro-IN-13 is commonly performed using a Fluorescence Resonance Energy Transfer (FRET)-based assay. This section provides a detailed methodology for such an experiment.
Principle of the FRET-based Protease Assay
This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends, separated by the Mpro cleavage sequence. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal due to FRET. Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of cleavage and thus the rate of fluorescence increase.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Mpro-IN-13 (or other test inhibitors) dissolved in DMSO
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Experimental Procedure for IC50 Determination
-
Preparation of Reagents:
-
Prepare a stock solution of the FRET substrate in DMSO. Dilute to the working concentration (e.g., 20 µM) in Assay Buffer.
-
Prepare a stock solution of recombinant Mpro in a suitable storage buffer. Dilute to the working concentration (e.g., 0.5 µM) in Assay Buffer just before use.
-
Prepare a serial dilution of Mpro-IN-13 in DMSO. Further dilute these into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).
-
-
Assay Protocol:
-
Add a fixed volume of the Mpro solution to each well of the microplate.
-
Add an equal volume of the serially diluted Mpro-IN-13 or control (Assay Buffer with the same DMSO concentration) to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the FRET substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
-
The following diagram outlines the workflow for the FRET-based IC50 determination:
Conclusion
This compound is a potent covalent inhibitor of the viral main protease. Its mechanism of action involves the formation of a covalent bond with the catalytic Cys145 residue, effectively inactivating the enzyme. The FRET-based assay provides a robust and reliable method for quantifying its inhibitory potency. The data and protocols presented in this guide serve as a valuable resource for researchers engaged in the development of novel antiviral agents targeting SARS-CoV-2. Further structural studies on the Mpro-IN-13 complex will provide more detailed insights into its specific binding interactions and pave the way for structure-based drug design efforts.
References
In Silico Modeling of SARS-CoV-2 Mpro-IN-13 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the SARS-CoV-2 main protease (Mpro) and its covalent inhibitor, IN-13. The SARS-CoV-2 Mpro is a critical enzyme for viral replication, making it a prime target for antiviral drug development. IN-13, also known as compound 20j, has demonstrated potent inhibitory activity against this enzyme. Understanding the molecular details of this interaction through in silico modeling is crucial for the rational design of more effective therapeutics.
Quantitative Data Summary
The inhibitory potency of IN-13 against SARS-CoV-2 Mpro has been experimentally determined, providing key data points for validating computational models.
| Parameter | Value | Description |
| IC50 | 19.0 nM | The half maximal inhibitory concentration, indicating the concentration of IN-13 required to inhibit 50% of the Mpro enzymatic activity. |
| EC50 | 138.1 nM | The half maximal effective concentration, representing the concentration of IN-13 that produces 50% of its maximal antiviral effect in cell-based assays. |
Experimental and Computational Protocols
The in silico investigation of the SARS-CoV-2 Mpro-IN-13 interaction involves a multi-step computational workflow. This typically includes molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations to assess the stability of the complex and binding free energy calculations to quantify the interaction strength.
Molecular Docking
Molecular docking studies are employed to predict the preferred orientation of IN-13 within the active site of SARS-CoV-2 Mpro.
Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of SARS-CoV-2 Mpro is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 6Y2F.
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charge states of ionizable residues are assigned at a physiological pH.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of IN-13 is converted to a 3D conformation.
-
Partial charges are assigned to the ligand atoms, and rotatable bonds are defined.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of Mpro, which includes the catalytic dyad Cys145 and His41.
-
A docking algorithm, such as AutoDock Vina or Glide, is used to explore various conformations of IN-13 within the defined grid box.
-
The docking poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is selected for further analysis.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the Mpro-IN-13 complex over time.
Protocol:
-
System Setup:
-
The best-docked pose of the Mpro-IN-13 complex is used as the starting structure.
-
The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
-
Simulation Parameters:
-
A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the atomic interactions.
-
The system undergoes energy minimization to remove unfavorable contacts.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
-
Production Run:
-
A long-timescale MD simulation (e.g., 100-300 ns) is performed to sample the conformational space of the complex.
-
The trajectory of the simulation is saved at regular intervals for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between Mpro and IN-13.
-
Binding Free Energy Calculations
Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate the binding affinity of IN-13 to Mpro.
Protocol:
-
Snapshot Extraction: A set of snapshots (e.g., 100-1000) is extracted from the stable part of the MD simulation trajectory.
-
Energy Calculations: For each snapshot, the following energy components are calculated:
-
The free energy of the Mpro-IN-13 complex.
-
The free energy of the Mpro protein alone.
-
The free energy of the IN-13 ligand alone.
-
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
Visualizations
In Silico Drug Discovery Workflow
Caption: A typical workflow for in silico drug discovery targeting SARS-CoV-2 Mpro.
Logical Relationship of Mpro Inhibition
Caption: Inhibition of viral replication by IN-13 targeting the SARS-CoV-2 main protease.
Pharmacological Profile of SARS-CoV-2 Mpro-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is an indispensable enzyme for viral replication, making it a prime target for antiviral therapeutics.[1][2] Mpro is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites, a process crucial for the maturation of non-structural proteins that form the viral replication and transcription complex.[2] Inhibition of Mpro's catalytic activity can effectively shut down the viral life cycle.[2] This technical guide provides a comprehensive overview of the pharmacological profile of SARS-CoV-2 Mpro-IN-13, a covalent inhibitor of this critical viral enzyme.
Compound Overview
This compound, also referred to as compound 20j, is a potent covalent inhibitor of the SARS-CoV-2 main protease.[2][3] Its mechanism of action involves the formation of a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, leading to irreversible inactivation of the enzyme.[2]
Quantitative Pharmacological Data
The in vitro efficacy of this compound has been characterized by its inhibitory concentration (IC50) against the Mpro enzyme and its effective concentration (EC50) in a cell-based antiviral assay.
| Parameter | Value | Description |
| IC50 | 19.0 nM | The concentration of the inhibitor required to reduce the activity of the SARS-CoV-2 Mpro enzyme by 50%.[3] |
| EC50 | 138.1 nM | The concentration of the inhibitor required to achieve 50% of the maximum antiviral effect in HPAEpiC cells.[3] |
Mechanism of Action: Covalent Inhibition
This compound functions as a covalent inhibitor, a class of inhibitors known for their potential for high potency and prolonged duration of action.[2] The catalytic activity of Mpro relies on a catalytic dyad composed of a cysteine (Cys145) and a histidine (His41) residue.[1] Covalent inhibitors like Mpro-IN-13 typically possess an electrophilic "warhead" that is susceptible to nucleophilic attack by the thiol group of the Cys145 residue. This results in the formation of a stable covalent bond, rendering the enzyme inactive.
Figure 1: Covalent Inhibition of SARS-CoV-2 Mpro by Mpro-IN-13.
Experimental Protocols
While the specific, detailed experimental protocols for the determination of the IC50 and EC50 values for this compound are proprietary to the primary research, this section outlines generalized methodologies commonly employed for the evaluation of SARS-CoV-2 Mpro inhibitors.
In Vitro Mpro Inhibition Assay (IC50 Determination)
A frequently used method for determining the IC50 of Mpro inhibitors is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
Principle: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. The inhibitory effect of a compound is quantified by the reduction in this fluorescence signal.
Generalized Protocol:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 Mpro is purified and diluted to a working concentration in assay buffer.
-
The FRET peptide substrate is diluted in assay buffer.
-
This compound is serially diluted to various concentrations.
-
-
Assay Procedure:
-
The Mpro enzyme is pre-incubated with the serially diluted inhibitor for a defined period.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a plate reader.
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the fluorescence readings.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a suitable equation.
-
Figure 2: Generalized workflow for an Mpro FRET-based inhibition assay.
Cell-Based Antiviral Assay (EC50 Determination)
The antiviral activity of an inhibitor is assessed in a cell culture system using a cytopathic effect (CPE) inhibition assay.
Principle: SARS-CoV-2 infection typically leads to cell death (cytopathic effect). An effective antiviral agent will protect the cells from virus-induced death. The EC50 is the concentration of the compound that provides 50% protection against CPE.
Generalized Protocol:
-
Cell Seeding:
-
A suitable host cell line (e.g., Vero E6, HPAEpiC) is seeded in 96-well plates and incubated to form a monolayer.
-
-
Infection and Treatment:
-
Cells are treated with serial dilutions of this compound.
-
A known titer of SARS-CoV-2 is added to the wells (excluding mock-infected controls).
-
-
Incubation:
-
The plates are incubated for a period sufficient to allow for viral replication and the development of CPE in the untreated, infected control wells.
-
-
Assessment of Cell Viability:
-
Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
-
Data Analysis:
-
The percentage of cell viability at each inhibitor concentration is calculated relative to mock-infected and virus-infected controls.
-
The EC50 value is determined from the dose-response curve.
-
References
- 1. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
An In-depth Technical Guide on the Early-Stage Research of SARS-CoV-2 Mpro-IN-13
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available early-stage research data on SARS-CoV-2 Mpro-IN-13 (also known as compound 20j). While quantitative data for this specific inhibitor is available, the primary research publication detailing its synthesis and specific experimental protocols could not be located through extensive searches. Therefore, this guide provides representative, detailed methodologies for the synthesis and evaluation of similar covalent SARS-CoV-2 Mpro inhibitors to serve as a technical reference.
Introduction to SARS-CoV-2 Mpro as a Therapeutic Target
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to produce functional non-structural proteins that are essential for viral replication and transcription. The active site of Mpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41). Due to its essential role and the absence of close human homologues, Mpro is a prime target for the development of antiviral therapeutics.
This compound is a covalent inhibitor of this enzyme, meaning it forms a stable, covalent bond with the catalytic Cys145 residue, leading to irreversible inactivation of the protease.
Quantitative Data Summary
The known in vitro efficacy and cell-based activity of this compound are summarized below.
| Parameter | Value | Description | Citation |
| IC₅₀ | 19.0 nM | The half-maximal inhibitory concentration against the SARS-CoV-2 main protease (Mpro), indicating its high potency in enzymatic inhibition. | |
| EC₅₀ | 138.1 nM | The half-maximal effective concentration in a cell-based assay using Human Pulmonary Alveolar Epithelial Cells (HPAEpiC), representing its effectiveness in inhibiting viral replication in a relevant cell model. |
Mechanism of Action: Covalent Inhibition
This compound functions as a covalent inhibitor. The general mechanism for such inhibitors involves the nucleophilic attack of the deprotonated thiol group of the catalytic Cys145 on an electrophilic "warhead" on the inhibitor molecule. This results in the formation of a stable covalent bond, rendering the enzyme inactive and halting the processing of viral polyproteins necessary for replication.
SARS-CoV-2 Mpro-IN-13: A Technical Whitepaper on a Covalent Antiviral Candidate
For Immediate Release
This document provides a comprehensive technical overview of SARS-CoV-2 Mpro-IN-13, a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). It is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in the discovery and advancement of antiviral therapeutics against COVID-19 and other coronavirus-mediated diseases.
Executive Summary
This compound, also identified as compound 20j, has emerged as a significant antiviral candidate due to its potent inhibitory activity against the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication. This compound demonstrates a covalent mechanism of action, leading to the effective suppression of viral activity in cellular models. This whitepaper details the available quantitative data, outlines the likely experimental protocols for its evaluation, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The antiviral efficacy of this compound is characterized by its half-maximal inhibitory concentration (IC50) against the Mpro enzyme and its half-maximal effective concentration (EC50) in a cell-based antiviral assay. These values are summarized in the table below.
| Parameter | Value | Description |
| IC50 | 19.0 nM | The concentration of Mpro-IN-13 required to inhibit the activity of the SARS-CoV-2 main protease by 50%.[1] |
| EC50 | 138.1 nM | The concentration of Mpro-IN-13 required to inhibit the replication of SARS-CoV-2 in HPAEpiC cells by 50%.[1] |
Mechanism of Action: Covalent Inhibition of the Main Protease
The antiviral activity of this compound stems from its function as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[1] Mpro plays an indispensable role in the viral life cycle by cleaving the viral polyproteins (pp1a and pp1ab), which are translated from the viral RNA, into functional non-structural proteins (Nsps).[2] These Nsps are essential for the assembly of the viral replication and transcription complex.
By covalently binding to the active site of Mpro, Mpro-IN-13 irreversibly inactivates the enzyme, thereby preventing the processing of the polyproteins and halting viral replication. The high conservation of the Mpro enzyme across various coronaviruses suggests that inhibitors like Mpro-IN-13 could have broad-spectrum antiviral activity.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-13 disrupts viral replication.
Experimental Protocols
While the precise, detailed experimental protocols for the evaluation of this compound are not publicly available, the following methodologies are standard in the field for determining the IC50 and EC50 values of Mpro inhibitors.
Mpro Inhibitory Assay (IC50 Determination) - FRET-Based Assay
A Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay is commonly used to determine the IC50 value of Mpro inhibitors.
Objective: To quantify the in vitro inhibitory activity of Mpro-IN-13 against purified SARS-CoV-2 Mpro.
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
FRET-based peptide substrate specific for Mpro
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (serial dilutions)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Mpro-IN-13 in the assay buffer.
-
Add a fixed concentration of purified SARS-CoV-2 Mpro to each well of a 384-well plate.
-
Add the diluted Mpro-IN-13 or a vehicle control (e.g., DMSO) to the wells containing the enzyme and incubate for a predefined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Assay (EC50 Determination) - Cell-Based Assay
A cell-based assay is used to determine the effective concentration of an inhibitor to suppress viral replication in a cellular context.
Objective: To quantify the antiviral activity of Mpro-IN-13 against SARS-CoV-2 in a relevant cell line.
Cell Line: Human Pulmonary Alveolar Epithelial Cells (HPAEpiC) were utilized for determining the EC50 of Mpro-IN-13.
Principle: The ability of the compound to protect cells from virus-induced cytopathic effect (CPE) or to reduce the viral load is measured.
Materials:
-
HPAEpiC cells
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
This compound (serial dilutions)
-
96-well plates
-
Reagents for quantifying viral load (e.g., qRT-PCR) or cell viability (e.g., CellTiter-Glo®).
Procedure:
-
Seed HPAEpiC cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of Mpro-IN-13 in cell culture medium.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a short incubation period for viral adsorption, remove the inoculum and add the medium containing the different concentrations of Mpro-IN-13.
-
Incubate the plates for a specified duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Assess the antiviral activity by either:
-
Quantifying viral RNA: Isolate RNA from the cell supernatant and perform qRT-PCR to determine the viral copy number.
-
Measuring cell viability: Use a reagent like CellTiter-Glo® to measure ATP levels, which correlate with the number of viable cells.
-
-
Plot the percentage of viral inhibition or cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for determining the IC50 of Mpro-IN-13 using a FRET-based assay.
Caption: Workflow for determining the EC50 of Mpro-IN-13 in a cell-based assay.
Conclusion
This compound is a potent covalent inhibitor of the main protease of SARS-CoV-2, demonstrating significant promise as a potential antiviral agent. Its low nanomolar IC50 and EC50 values highlight its efficacy in both enzymatic and cellular environments. Further investigation into its pharmacokinetic properties, safety profile, and in vivo efficacy is warranted to advance its development as a therapeutic for COVID-19. The methodologies and data presented in this whitepaper provide a foundational understanding for researchers and drug developers interested in this promising antiviral candidate.
References
In-Depth Technical Guide: Chemical Properties of SARS-CoV-2 Mpro-IN-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of SARS-CoV-2 Mpro-IN-13, a potent covalent inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus. This document includes a summary of its chemical characteristics, detailed experimental protocols for its biological evaluation, and visualizations of its mechanism of action and experimental workflows.
Core Chemical and Biological Data
This compound, also identified as compound 20j , is a novel α-ketoamide derivative designed for potent and specific inhibition of the SARS-CoV-2 main protease.[1] Its chemical and biological activities are summarized below.
| Property | Value | Reference |
| IUPAC Name | N-((R)-1-cyclohexyl-2-(((R)-3-methoxy-1-oxo-1-((1-(2-oxo-2-((thiazol-2-ylmethyl)amino)acetyl)cyclobutyl)amino)propan-2-yl)amino)-2-oxoethyl)-4,4-difluorocyclohexane-1-carboxamide | [1] |
| Chemical Formula | C35H49F2N5O6S | |
| Molecular Weight | 721.86 g/mol | |
| Mechanism of Action | Covalent Inhibitor of SARS-CoV-2 Mpro | [1][2] |
| IC50 (Enzymatic Assay) | 19.0 nM | [1][2] |
| EC50 (Antiviral Assay) | 138.1 nM | [1][2] |
Mechanism of Action
This compound acts as a covalent inhibitor by targeting the catalytic cysteine residue (Cys145) within the active site of the main protease. The electrophilic α-ketoamide "warhead" of the inhibitor forms a covalent bond with the thiol group of Cys145, leading to the irreversible inactivation of the enzyme. This inhibition prevents the processing of viral polyproteins, which is a crucial step in the replication cycle of SARS-CoV-2.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-13.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
SARS-CoV-2 Mpro Enzymatic Inhibition Assay (FRET-based)
This assay determines the half-maximal inhibitory concentration (IC50) of the compound against the purified SARS-CoV-2 Mpro enzyme using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate: MCA-AVLQSGFR-Lys(Dnp)-Lys-NH2
-
Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compound (this compound)
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of SARS-CoV-2 Mpro in the assay buffer to a final concentration of 0.5 μM.
-
Serially dilute the test compound in DMSO, and then further dilute in the assay buffer to achieve final concentrations ranging from 122 nM to 100 μM.
-
Add the Mpro enzyme solution to the wells of a 384-well plate.
-
Add the diluted test compound solutions to the respective wells.
-
Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 10 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 10 μM.
-
Immediately monitor the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., excitation at 320 nm and emission at 405 nm for the MCA/Dnp pair).
-
Record the rate of fluorescence increase over time.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Caption: Workflow of the FRET-based enzymatic assay for IC50 determination.
Antiviral Activity Assay (Cytopathic Effect Reduction)
This cell-based assay determines the half-maximal effective concentration (EC50) of the compound in protecting host cells from the cytopathic effect (CPE) induced by SARS-CoV-2 infection.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., MEM supplemented with 2% FBS)
-
Test compound (this compound)
-
DMSO (for compound dilution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the growth medium from the cells and add the diluted compound solutions.
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.002.[3]
-
Include control wells with uninfected cells (cell control) and infected cells with no compound (virus control).
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).[3]
-
After incubation, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of CPE reduction for each compound concentration relative to the cell and virus controls.
-
Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the cell-based CPE assay for EC50 determination.
References
Methodological & Application
SARS-CoV-2 Mpro-IN-13 in vitro assay protocols
Application Notes for SARS-CoV-2 Mpro-IN-13
Introduction
This compound is a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1][2] The main protease plays a crucial role in the viral life cycle by processing polyproteins translated from the viral RNA, leading to the release of functional non-structural proteins required for viral replication and transcription.[3][4][5] Inhibition of Mpro effectively halts this process, making it a prime target for antiviral drug development.[5][6] Mpro-IN-13 demonstrates significant in vitro efficacy, making it a valuable tool for research and development of therapeutics against COVID-19.
Mechanism of Action
This compound functions as a covalent inhibitor.[1][2] This class of inhibitors forms a stable, covalent bond with a key amino acid residue in the active site of the target enzyme. In the case of SARS-CoV-2 Mpro, the catalytic dyad, composed of Cysteine-145 and Histidine-41, is the primary target for covalent inhibitors.[5][6] By covalently modifying the catalytic cysteine, Mpro-IN-13 irreversibly inactivates the enzyme, thereby preventing the cleavage of viral polyproteins and disrupting the viral replication cycle.[3][4]
Applications
-
In vitro screening of potential SARS-CoV-2 inhibitors: Mpro-IN-13 can be utilized as a reference compound in high-throughput screening assays to identify new Mpro inhibitors.
-
Structure-activity relationship (SAR) studies: Researchers can use Mpro-IN-13 as a scaffold for the design and synthesis of novel analogs with improved potency and pharmacokinetic properties.
-
Validation of Mpro as an antiviral target: The potent activity of Mpro-IN-13 further validates the main protease as a critical target for the development of anti-SARS-CoV-2 therapeutics.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Parameter | Value | Cell Line | Comments |
| IC50 | 19.0 nM | - | Half-maximal inhibitory concentration against Mpro enzymatic activity.[1][2] |
| EC50 | 138.1 nM | HPAEpiC | Half-maximal effective concentration for antiviral activity in human pulmonary alveolar epithelial cells.[1] |
Detailed In Vitro Assay Protocol: Fluorogenic Assay for Mpro Inhibition
This protocol describes a fluorogenic in vitro assay to determine the inhibitory activity of compounds, such as Mpro-IN-13, against SARS-CoV-2 Mpro. The assay is based on the cleavage of a fluorogenic substrate by Mpro, resulting in a detectable fluorescent signal.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., based on an aminomethyl coumarin substrate)[7][8]
-
Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3
-
Mpro-IN-13
-
Positive Control Inhibitor (e.g., GC-376)
-
Dimethyl sulfoxide (DMSO)
-
384-well assay plates (black, flat-bottom)
-
Fluorescence plate reader
Experimental Workflow
Figure 1: Experimental workflow for the in vitro Mpro inhibition assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of Mpro-IN-13 in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted Mpro-IN-13 or control compounds (positive control like GC-376 and a DMSO-only negative control) to the wells of a 384-well plate.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of recombinant SARS-CoV-2 Mpro in assay buffer.
-
Add 10 µL of the Mpro solution to each well of the assay plate.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a working solution of the fluorogenic Mpro substrate in assay buffer.
-
Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Calculate the percentage of Mpro inhibition for each concentration of Mpro-IN-13 using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_DMSO - Fluorescence_blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway Diagram
Figure 2: Inhibition of the SARS-CoV-2 replication pathway by Mpro-IN-13.
References
- 1. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 6. Multiple redox switches of the SARS-CoV-2 main protease in vitro provide opportunities for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Antiviral Assays of SARS-CoV-2 Mpro Inhibitor: Mpro-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] This makes it a prime target for the development of antiviral therapeutics. Mpro-IN-13, also identified as compound 20j, is a potent covalent inhibitor of SARS-CoV-2 Mpro. These application notes provide a summary of its activity and detailed protocols for conducting cell-based antiviral assays to evaluate Mpro-IN-13 and other similar inhibitors.
Data Presentation
The following table summarizes the known in vitro and cell-based activity of Mpro-IN-13.
| Parameter | Value | Assay Type | Notes |
| IC50 | 19.0 nM | Enzymatic Assay | Half-maximal inhibitory concentration against purified SARS-CoV-2 Mpro.[3] |
| EC50 | 138.1 nM | Cell-Based Antiviral Assay | Half-maximal effective concentration in inhibiting SARS-CoV-2 replication in Human Pulmonary Alveolar Epithelial Cells (HPAEpiC).[3] |
| CC50 | Not Available | Cytotoxicity Assay | Half-maximal cytotoxic concentration. This value is required to calculate the Selectivity Index. |
| Selectivity Index (SI) | Not Available | Calculation (CC50/EC50) | A measure of the compound's therapeutic window. |
Signaling Pathway and Mechanism of Action
Mpro-IN-13 is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease. The binding of the inhibitor to Mpro prevents the processing of the viral polyproteins (pp1a and pp1ab), which are essential for the formation of the viral replication and transcription complex. This disruption of the viral life cycle ultimately inhibits viral replication within the host cell.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-13.
Experimental Protocols
This section provides detailed protocols for determining the antiviral activity and cytotoxicity of Mpro inhibitors like Mpro-IN-13 in a cell-based setting. The following protocols are generalized based on common practices for SARS-CoV-2 antiviral testing and should be adapted based on specific laboratory conditions and cell line requirements.
Cell Culture and Maintenance
-
Cell Lines:
-
Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells are highly susceptible to SARS-CoV-2 infection and are commonly used for antiviral assays due to their clear cytopathic effect (CPE).
-
HPAEpiC (Human Pulmonary Alveolar Epithelial Cells): A more physiologically relevant primary cell model for studying respiratory viruses. The reported EC50 for Mpro-IN-13 was determined using this cell line.
-
Huh7 (JCRB0403): Human hepatoma cells that are also permissive to SARS-CoV-2 infection.
-
-
Culture Medium:
-
Vero E6 & Huh7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
HPAEpiC: As recommended by the supplier (e.g., PneumaCult™-Ex Plus Medium).
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This protocol is designed to determine the half-maximal effective concentration (EC50) of an antiviral compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020) with a known titer (TCID50/mL).
-
Selected cell line (e.g., Vero E6 or HPAEpiC).
-
96-well cell culture plates.
-
Cell culture medium with 2% FBS (infection medium).
-
Mpro-IN-13 and control compounds (e.g., Remdesivir).
-
CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet stain.
-
Plate reader (for CellTiter-Glo) or microscope (for Crystal Violet).
Workflow Diagram:
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Procedure:
-
Cell Seeding: Seed the selected cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well for Vero E6).
-
Compound Preparation: On the day of infection, prepare serial dilutions of Mpro-IN-13 in infection medium. A typical concentration range to test would be from 10 µM down to 0.1 nM. Include a positive control (e.g., Remdesivir) and a vehicle control (e.g., DMSO).
-
Infection: Remove the culture medium from the cells and add the compound dilutions. Immediately after, add the SARS-CoV-2 virus at a multiplicity of infection (MOI) of 0.05.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
CPE Measurement:
-
CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure cell viability, which is inversely proportional to the CPE.
-
Crystal Violet Staining: Fix the cells with 4% paraformaldehyde, stain with 0.1% crystal violet, and then solubilize the stain to measure absorbance at 570 nm.
-
-
Data Analysis: Plot the percentage of CPE inhibition against the compound concentration and use a non-linear regression model to calculate the EC50 value.
Cytotoxicity Assay
This protocol is to determine the half-maximal cytotoxic concentration (CC50) of the compound.
Materials:
-
Selected cell line.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Mpro-IN-13.
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay kit.
-
Plate reader.
Workflow Diagram:
Caption: Workflow for the Cytotoxicity Assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the antiviral assay.
-
Compound Addition: Prepare serial dilutions of Mpro-IN-13 in complete culture medium and add them to the cells. Include a vehicle control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (48-72 hours).
-
Viability Measurement: Use a cell viability assay such as CellTiter-Glo® or MTT to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the CC50 value.
Conclusion
Mpro-IN-13 is a potent inhibitor of SARS-CoV-2 Mpro with significant cell-based antiviral activity. The protocols provided herein offer a framework for the evaluation of this and other Mpro inhibitors. The determination of both EC50 and CC50 values is crucial for assessing the potential of a compound as a therapeutic agent, with a high Selectivity Index indicating a favorable safety profile. Further studies are warranted to fully characterize the in vivo efficacy and safety of Mpro-IN-13.
References
- 1. Covalent small-molecule inhibitors of SARS-CoV-2 Mpro: Insights into their design, classification, biological activity, and binding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the binding and covalent inhibition mechanism of PF-07321332 to SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SARS-CoV-2 Mpro-IN-13 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred intensive research into effective antiviral therapeutics. A key target for drug development is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins (nsps) necessary for viral replication and transcription. Inhibition of Mpro activity can effectively halt viral replication, making it a prime target for antiviral drugs.
SARS-CoV-2 Mpro-IN-13, also identified as compound 20j, is a potent covalent inhibitor of the SARS-CoV-2 main protease.[1][2] Its mechanism of action involves forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby irreversibly inactivating the enzyme.[3] This document provides detailed application notes and protocols for the use of this compound in viral replication studies, including its mechanism of action, quantitative data, and experimental methodologies.
Mechanism of Action
The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which are translated from the viral RNA. The main protease, Mpro, is responsible for cleaving these polyproteins at 11 specific sites to release functional nsps.[4][5] This proteolytic processing is a critical step in the formation of the viral replication-transcription complex.
This compound acts as an irreversible inhibitor by covalently binding to the active site of Mpro. The active site of Mpro contains a catalytic dyad of cysteine and histidine residues that are essential for its proteolytic activity.[3] By forming a covalent bond with the catalytic cysteine, Mpro-IN-13 blocks the substrate from accessing the active site, thus preventing the cleavage of the viral polyproteins and inhibiting viral replication.[3]
Quantitative Data
The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the key efficacy data for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 19.0 nM | The half-maximal inhibitory concentration against SARS-CoV-2 Mpro in a biochemical assay. | [1][2] |
| EC50 | 138.1 nM | The half-maximal effective concentration for inhibiting SARS-CoV-2 replication in HPAEpiC cells. | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the viral replication pathway targeted by Mpro inhibitors and a general workflow for evaluating such inhibitors.
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro-IN-13.
Caption: General experimental workflow for evaluating SARS-CoV-2 Mpro inhibitors.
Experimental Protocols
Mpro Enzymatic Assay (FRET-based) to Determine IC50
This protocol is adapted from established methods for measuring Mpro activity and inhibition.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
This compound (or other test inhibitors)
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
DMSO (for dissolving compounds)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the diluted inhibitor solutions. Add the recombinant SARS-CoV-2 Mpro to each well to a final concentration of approximately 0.5 µM. Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to each well to a final concentration of 10-20 µM.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL). Record measurements every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Antiviral Assay in Cell Culture to Determine EC50
This protocol describes a general method for assessing the antiviral activity of Mpro-IN-13 in a relevant cell line. The original study for Mpro-IN-13 used Human Pulmonary Alveolar Epithelial Cells (HPAEpiC). If using other cell lines such as Vero E6 or Huh-7, the protocol may need to be optimized.
Materials:
-
HPAEpiC cells (or other susceptible cell line)
-
Cell culture medium appropriate for the chosen cell line
-
SARS-CoV-2 virus stock of a known titer
-
This compound
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., for RT-qPCR or cytopathic effect (CPE) assay)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS, or alamarBlue)
Procedure:
-
Cell Seeding: Seed HPAEpiC cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Treatment: The following day, prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the diluted compound.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01-0.1. Incubate for 1-2 hours at 37°C to allow for viral entry.
-
Incubation: After the incubation period, remove the virus-containing medium and add fresh medium with the corresponding concentrations of the inhibitor. Incubate the plates for 48-72 hours at 37°C.
-
Quantification of Antiviral Activity:
-
RT-qPCR: Harvest the cell supernatant or cell lysate to extract viral RNA. Quantify the amount of viral RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting a specific viral gene (e.g., N gene).
-
CPE Assay: Visually inspect the cells for virus-induced cytopathic effect under a microscope. The percentage of CPE can be scored, or a cell viability assay can be used to quantify the protective effect of the compound.
-
-
Cell Viability Assay (to determine CC50): In a parallel plate without viral infection, treat the cells with the same serial dilutions of Mpro-IN-13. After the same incubation period, assess cell viability using a suitable assay.
-
Data Analysis:
-
Plot the percentage of viral inhibition (calculated from RT-qPCR or CPE data) against the logarithm of the compound concentration to determine the EC50 value.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.
-
Conclusion
This compound is a potent and specific inhibitor of the viral main protease, demonstrating significant promise as a tool for studying SARS-CoV-2 replication and as a potential therapeutic lead. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies. Adherence to appropriate biosafety levels and laboratory practices is essential when working with live SARS-CoV-2.
References
Application Notes and Protocols for FRET-Based Assays of SARS-CoV-2 Mpro Activity using α-Ketoamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on the main protease (Mpro or 3CLpro) for its replication. Mpro is a cysteine protease that cleaves the viral polyproteins at specific sites, leading to the maturation of functional viral proteins. Due to its essential role in the viral life cycle and the absence of a close human homolog, Mpro is a prime target for antiviral drug development.
Förster Resonance Energy Transfer (FRET)-based assays are a robust and widely used method for monitoring Mpro activity and screening for potential inhibitors in a high-throughput format. These assays utilize a synthetic peptide substrate containing a fluorophore and a quencher pair. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence signal that is directly proportional to the enzyme's activity.
This document provides detailed application notes and protocols for performing FRET-based assays to determine the activity of α-ketoamide-based covalent inhibitors of SARS-CoV-2 Mpro, using compound 13b as a representative example. Compound 13b is an α-ketoamide inhibitor that forms a covalent thiohemiketal adduct with the catalytic cysteine (Cys145) in the Mpro active site.[1]
Data Presentation
The inhibitory activity of compounds against SARS-CoV-2 Mpro can be quantified using various parameters obtained from FRET-based assays. Below is a summary of the reported activity for the representative α-ketoamide inhibitor, compound 13b.
| Compound | Parameter | Value | Assay Type | Cell Line (for EC50) | Reference |
| Compound 13b | IC50 | 0.67 µM | FRET-based enzymatic assay | - | [1][2][3] |
| EC50 | 4-5 µM | Antiviral activity assay | Calu-3 | [1][2] | |
| (S,S,S)-13b (13b-K) | IC50 | 120 nM | FRET-based enzymatic assay | - | [4] |
| EC50 | 2.4 ± 0.7 µM | Antiviral activity assay | Calu-3 | [4] | |
| EC50 | 0.8–3.4 μM | Antiviral activity assay | Various | [4] |
Note: Compound 13b was later identified as a mixture of diastereomers, with the (S,S,S)-diastereomer (13b-K) being the more active component.[4]
Experimental Protocols
FRET-Based Assay for SARS-CoV-2 Mpro Inhibition
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against recombinant SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)
-
Assay Buffer: 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 20% glycerol, pH 7.0
-
Test compound (e.g., Compound 13b) dissolved in DMSO
-
Positive Control (e.g., GC376)
-
Negative Control (DMSO vehicle)
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence plate reader with appropriate filters for the FRET pair (e.g., Excitation: 360 nm, Emission: 460 nm for Edans/Dabcyl)
Protocol:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
In a 96-well plate, add 1 µL of the serially diluted test compound, positive control, or negative control to the appropriate wells.
-
Prepare a solution of recombinant SARS-CoV-2 Mpro in assay buffer to a final concentration of 50 nM.
-
Add 50 µL of the Mpro solution to each well containing the compounds and controls.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Prepare the FRET substrate solution in assay buffer to a final concentration of 20 µM.
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 15-30 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of Mpro inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Antiviral Assay in Cell Culture (EC50 Determination)
This protocol provides a general workflow for assessing the antiviral efficacy of a test compound in a relevant cell line.
Materials:
-
Vero E6, Calu-3, or A549-ACE2 cells
-
SARS-CoV-2 viral stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compound
-
Control compound (e.g., Remdesivir)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Biosafety Level 3 (BSL-3) facility and procedures
Protocol:
-
Seed cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the culture medium from the cells and add the diluted test compound.
-
Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.
-
After the incubation period, assess the cytopathic effect (CPE) or quantify viral replication. This can be done through various methods, including:
-
Visual inspection of CPE: Observe cell rounding, detachment, and lysis under a microscope.
-
Cell viability assay: Measure the amount of ATP present, which correlates with the number of viable cells.
-
RT-qPCR: Quantify the amount of viral RNA in the cell supernatant.
-
Plaque reduction assay: Quantify the number of infectious virus particles.
-
-
Plot the percentage of viral inhibition versus the logarithm of the test compound concentration.
-
Determine the half-maximal effective concentration (EC50) value by fitting the data to a dose-response curve.
-
Concurrently, perform a cytotoxicity assay (CC50) by treating uninfected cells with the same concentrations of the test compound to assess its toxicity.
Visualizations
Caption: Workflow for a FRET-based SARS-CoV-2 Mpro inhibition assay.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by an α-ketoamide inhibitor.
References
Application Notes and Protocols for High-Throughput Screening with SARS-CoV-2 Mpro-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. High-throughput screening (HTS) of large compound libraries is a critical methodology for identifying novel Mpro inhibitors. SARS-CoV-2 Mpro-IN-13 (also reported as compound 20j) is a potent, covalent inhibitor of SARS-CoV-2 Mpro.[1] These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns designed to discover new inhibitors of this critical viral enzyme.
This compound: A Potent Covalent Inhibitor
This compound is an α-ketoamide-based covalent inhibitor that demonstrates significant potency against the main protease. Its established inhibitory activity makes it an excellent positive control for HTS assays.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) |
| This compound (compound 20j) | SARS-CoV-2 Mpro | Enzymatic Assay | 19.0 | - |
| This compound (compound 20j) | SARS-CoV-2 | Cell-Based Antiviral Assay | - | 138.1 |
High-Throughput Screening Workflow
The following diagram illustrates a typical HTS workflow for the identification of SARS-CoV-2 Mpro inhibitors, incorporating this compound as a positive control.
Caption: High-throughput screening workflow for SARS-CoV-2 Mpro inhibitors.
Experimental Protocols
Two common and robust HTS assay formats for SARS-CoV-2 Mpro are the Fluorescence Resonance Energy Transfer (FRET) assay and the Fluorescence Polarization (FP) assay.
Protocol 1: FRET-Based HTS Assay
This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. Cleavage separates a fluorophore from a quencher, resulting in an increase in fluorescence.
Materials and Reagents:
-
SARS-CoV-2 Mpro: Recombinant, purified enzyme.
-
FRET Substrate: e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control: this compound (stock solution in 100% DMSO).
-
Negative Control: 100% DMSO.
-
Assay Plates: Black, low-volume 384-well plates.
-
Plate Reader: Capable of fluorescence intensity detection (e.g., Ex/Em = 340/490 nm).
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds, positive control (this compound), and negative control (DMSO) into the appropriate wells of a 384-well assay plate. The final concentration of the positive control should be in a range to achieve maximal inhibition (e.g., 1 µM).
-
-
Enzyme Addition:
-
Prepare a solution of SARS-CoV-2 Mpro in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 100 nM).
-
Dispense 5 µL of the Mpro solution to all wells except the blank (no enzyme) wells.
-
Add 5 µL of assay buffer to the blank wells.
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of the FRET substrate in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM).
-
Dispense 5 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 10 µL.
-
-
Signal Detection:
-
Immediately transfer the plate to a plate reader.
-
Measure the fluorescence intensity kinetically for 15-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the percent inhibition for each test compound.
-
Identify hits based on a predefined threshold (e.g., >50% inhibition or a Z-score > 3).
-
Protocol 2: Fluorescence Polarization (FP)-Based HTS Assay
This assay measures the change in polarization of a fluorescently labeled peptide probe upon cleavage by Mpro.
Materials and Reagents:
-
SARS-CoV-2 Mpro: Recombinant, purified enzyme.
-
FP Probe: A fluorescently labeled peptide substrate (e.g., FITC-AVLQSGFRKK-Biotin).
-
Avidin: To bind the biotinylated uncleaved probe, increasing its molecular weight and polarization.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test Compounds: Compound library dissolved in 100% DMSO.
-
Positive Control: this compound (stock solution in 100% DMSO).
-
Negative Control: 100% DMSO.
-
Assay Plates: Black, 384-well plates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of SARS-CoV-2 Mpro (e.g., 80 nM) in assay buffer.
-
Prepare a 2X solution of the FP probe (e.g., 120 nM) in assay buffer.
-
Prepare a solution of avidin (e.g., 0.3 µM) in assay buffer.
-
-
Compound and Enzyme Incubation:
-
Dispense 50 nL of test compounds, positive control (this compound), and negative control (DMSO) into the appropriate wells.
-
Add 14.5 µL of the 2X Mpro solution to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Substrate Addition:
-
Add 10 µL of the 2X FP probe solution to each well and incubate for 20 minutes at room temperature.
-
-
Reaction Quenching and Signal Stabilization:
-
Add 5 µL of the avidin solution to quench the reaction and stabilize the signal. Incubate for 5 minutes.
-
-
Signal Detection:
-
Measure the fluorescence polarization (mP) value using a microplate reader.
-
-
Data Analysis:
-
Normalize the mP values using the negative (low polarization) and positive (high polarization) controls.
-
Identify hits as compounds that result in a significant increase in the mP value, indicating inhibition of probe cleavage.
-
Signaling Pathway: SARS-CoV-2 Mpro in Viral Replication
The following diagram illustrates the critical role of Mpro in the SARS-CoV-2 life cycle. Inhibition of Mpro, for instance by this compound, disrupts the processing of viral polyproteins, thereby halting the formation of the viral replication-transcription complex.
Caption: Role of SARS-CoV-2 Mpro in viral replication and its inhibition.
Conclusion
The protocols outlined provide a robust framework for conducting high-throughput screening campaigns to identify novel inhibitors of SARS-CoV-2 Mpro. The use of the well-characterized, potent covalent inhibitor this compound as a positive control is essential for assay validation and quality control, ensuring the reliability and reproducibility of the screening results. These methodologies are fundamental for the discovery of new therapeutic candidates to combat COVID-19 and future coronavirus outbreaks.
References
Application Notes and Protocols for SARS-CoV-2 Mpro-IN-13 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle. It is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1] This makes Mpro a prime target for the development of antiviral therapeutics. Mpro-IN-13 is a potent covalent inhibitor of SARS-CoV-2 Mpro, demonstrating significant antiviral activity. This document provides detailed application notes and experimental protocols for the study of Mpro-IN-13 and other similar covalent inhibitors.
Mechanism of Action
SARS-CoV-2 Mpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) in its active site.[1] Covalent inhibitors like Mpro-IN-13 are designed to form a stable, irreversible bond with the nucleophilic sulfur atom of Cys145.[2] This covalent modification incapacitates the enzyme, preventing it from processing the viral polyproteins and thereby halting viral replication.[1] The high degree of conservation of the Mpro active site among coronaviruses suggests that inhibitors targeting this enzyme may have broad-spectrum activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for SARS-CoV-2 Mpro-IN-13.
| Parameter | Value | Description |
| IC50 | 19.0 nM | The half-maximal inhibitory concentration of Mpro-IN-13 against SARS-CoV-2 Mpro enzymatic activity. |
| EC50 | 138.1 nM | The half-maximal effective concentration of Mpro-IN-13 required to inhibit SARS-CoV-2 replication in HPAEpiC cells. |
| Mechanism | Covalent | Mpro-IN-13 irreversibly binds to the active site of SARS-CoV-2 Mpro.[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of SARS-CoV-2 Mpro and the experimental workflow for evaluating inhibitors like Mpro-IN-13.
Caption: Mechanism of SARS-CoV-2 Mpro and its inhibition.
Caption: Experimental workflow for Mpro-IN-13 evaluation.
Experimental Protocols
FRET-based Enzymatic Assay for Mpro Inhibition (IC50 Determination)
This protocol is adapted from established methods for measuring SARS-CoV-2 Mpro activity.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Mpro-IN-13 (or other test compounds) dissolved in DMSO
-
Black, low-binding 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of Mpro-IN-13 in DMSO. Further dilute the compound solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, add 50 µL of Assay Buffer containing the appropriate concentration of Mpro-IN-13. Include wells with DMSO only as a no-inhibitor control.
-
Add 25 µL of recombinant SARS-CoV-2 Mpro (final concentration ~0.5 µM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the FRET substrate (final concentration ~20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Covalent Inhibitor Kinetics (k_obs/[I])
This protocol determines the apparent second-order rate constant for covalent inhibitors.
Materials:
-
Same as the FRET-based assay.
Procedure:
-
Prepare several concentrations of Mpro-IN-13 in Assay Buffer.
-
In separate wells of a 96-well plate, mix the Mpro enzyme with each concentration of Mpro-IN-13.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), add the FRET substrate to initiate the reaction.
-
Measure the fluorescence intensity over a short period (e.g., 5 minutes) to determine the residual enzyme activity.
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations ([I]). The slope of this second plot represents the apparent second-order rate constant (k_obs/[I]).
Cellular Antiviral Activity Assay (EC50 Determination)
This protocol is a general guideline and can be adapted for different cell lines (e.g., HPAEpiC, Vero E6) and viral strains.
Materials:
-
HPAEpiC or Vero E6 cells
-
Cell culture medium (appropriate for the chosen cell line)
-
SARS-CoV-2 viral stock
-
Mpro-IN-13
-
96-well cell culture plates
-
MTT or CellTiter-Glo® reagent for cell viability assessment
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight to form a monolayer.
-
Prepare serial dilutions of Mpro-IN-13 in cell culture medium.
-
Remove the old medium from the cells and add the diluted Mpro-IN-13 solutions. Include a no-drug control (medium only) and a no-cell control (medium only).
-
In a biosafety level 3 (BSL-3) facility, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.05.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until cytopathic effect (CPE) is observed in the virus control wells.
-
Assess cell viability using a suitable method, such as the MTT assay.
-
Calculate the percentage of protection for each concentration of Mpro-IN-13 relative to the virus and no-drug controls.
-
Plot the percentage of protection against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Cytotoxicity Assay (CC50 Determination)
This protocol is essential to determine if the observed antiviral activity is due to specific inhibition of viral replication rather than general cell toxicity.
Materials:
-
HPAEpiC or Vero E6 cells
-
Cell culture medium
-
Mpro-IN-13
-
96-well cell culture plates
-
MTT or CellTiter-Glo® reagent
Procedure:
-
Seed cells in a 96-well plate as for the antiviral assay.
-
Prepare serial dilutions of Mpro-IN-13 in cell culture medium.
-
Add the diluted compound solutions to the cells.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Assess cell viability using the MTT assay or another suitable method.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).
-
The Selectivity Index (SI) can be calculated as CC50/EC50, with a higher SI value indicating a more promising therapeutic window.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
SARS-CoV-2 Mpro-IN-13 is a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2.[3] It functions by cleaving the viral polyproteins pp1a and pp1ab at specific sites to yield functional non-structural proteins (nsps) that are necessary for viral replication and transcription.[3] By covalently binding to the catalytic cysteine residue (Cys145) in the Mpro active site, this compound irreversibly inhibits its enzymatic activity, thereby blocking the viral life cycle.[4][5] This makes it a valuable tool for studying the role of Mpro in viral replication and a potential candidate for antiviral drug development.
Data Presentation
The following table summarizes the reported in vitro activity of this compound.
| Parameter | Value | Description |
| IC50 | 19.0 nM | The half maximal inhibitory concentration against recombinant SARS-CoV-2 Mpro in a biochemical assay.[1][2] |
| EC50 | 138.1 nM | The half maximal effective concentration for inhibiting SARS-CoV-2 replication in HPAEpiC (Human Pulmonary Alveolar Epithelial) cells.[1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of Mpro in the SARS-CoV-2 replication cycle and the mechanism of inhibition by this compound.
Experimental Protocols
Here are detailed protocols for key experiments involving this compound.
In Vitro Mpro Enzymatic Assay (FRET-based)
This protocol is adapted from established FRET-based assays for SARS-CoV-2 Mpro and is tailored for the evaluation of this compound.[5][6][7]
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against recombinant SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
SARS-CoV-2 Mpro FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)
-
Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, 0.01% Tween-20
-
This compound
-
DMSO (for compound dilution)
-
Black, low-binding 96-well or 384-well plates
-
Fluorescence plate reader
Experimental Workflow:
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
Assay Plate Setup:
-
Add 1 µL of each diluted compound solution (or DMSO for control) to the wells of a 384-well plate.
-
Prepare a reaction mixture containing recombinant SARS-CoV-2 Mpro in the assay buffer. The final concentration of Mpro should be optimized for the specific enzyme batch (typically in the range of 20-50 nM).
-
Add 50 µL of the Mpro solution to each well containing the compound or DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for the covalent binding of this compound to the Mpro enzyme.
-
Reaction Initiation:
-
Prepare the FRET substrate solution in the assay buffer. The final concentration should be around the Km value for the enzyme (typically 10-20 µM).
-
Add 50 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 15-30 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay (Cytopathic Effect - CPE)
This protocol is a general method for assessing the antiviral activity of compounds against SARS-CoV-2 and is suitable for evaluating this compound.[8][9][10][11]
Objective: To determine the in vitro efficacy (EC50) of this compound in protecting host cells from virus-induced cell death.
Materials:
-
Vero E6 or HPAEpiC cells
-
SARS-CoV-2 virus stock
-
Cell Culture Medium (e.g., DMEM or MEM supplemented with FBS, penicillin/streptomycin)
-
This compound
-
DMSO
-
96-well clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Neutral Red)
-
Plate reader (luminometer or spectrophotometer)
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed host cells (e.g., Vero E6 or HPAEpiC) into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: On the day of the experiment, prepare serial dilutions of this compound in cell culture medium. Also, prepare a parallel plate with the same compound dilutions but without the virus to determine cytotoxicity (CC50).
-
Infection and Treatment:
-
Remove the old medium from the cells.
-
Add the diluted compound solutions to the appropriate wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
Infect the cells by adding SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01.
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect is observed in the "virus only" control wells.
-
Cell Viability Assessment:
-
Remove the plates from the incubator and add a cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the EC50 value from the virus-infected plate and the CC50 (50% cytotoxic concentration) value from the non-infected plate.
-
Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the compound.
-
Disclaimer: All experiments involving live SARS-CoV-2 must be performed in a biosafety level 3 (BSL-3) laboratory by trained personnel. Appropriate personal protective equipment and safety protocols must be followed.
References
- 1. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [en.bio-protocol.org]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Potency of SARS-CoV-2 Mpro Inhibitors: Application Notes and Protocols for Mpro-IN-13
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the characterization of SARS-CoV-2 main protease (Mpro) inhibitors, with a specific focus on Mpro-IN-13. The following sections offer comprehensive methodologies for determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound, crucial parameters for assessing its therapeutic potential.
Introduction to SARS-CoV-2 Mpro and Mpro-IN-13
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1][2] Due to its vital role and high conservation among coronaviruses, Mpro is a prime target for the development of antiviral therapeutics.[1]
Mpro-IN-13 is a covalent inhibitor of the SARS-CoV-2 main protease.[3][4] Covalent inhibitors form a stable bond with the target enzyme, often leading to irreversible inhibition and potent antiviral activity.[5] Mpro-IN-13 has demonstrated inhibitory activity against Mpro in biochemical assays and antiviral effects in cell-based assays.[3][4]
Data Presentation: Potency of Mpro-IN-13
The inhibitory and antiviral activities of Mpro-IN-13 are summarized in the table below. These values are essential for comparing its potency with other inhibitors and for guiding further drug development efforts.
| Parameter | Value | Assay Type | Description |
| IC50 | 19.0 nM[3][4] | Biochemical (Enzyme) Assay | Concentration of Mpro-IN-13 required to inhibit the activity of purified SARS-CoV-2 Mpro by 50%. |
| EC50 | 138.1 nM[3][4] | Cell-Based Assay | Concentration of Mpro-IN-13 required to inhibit the replication of SARS-CoV-2 in cultured cells by 50%. |
Experimental Protocols
Detailed protocols for determining the IC50 and EC50 values of SARS-CoV-2 Mpro inhibitors like Mpro-IN-13 are provided below. These protocols are based on established methodologies in the field.[6][7][8][9]
Protocol 1: Determination of IC50 using a Fluorescence Resonance Energy Transfer (FRET)-based Biochemical Assay
This protocol describes a method to determine the IC50 value of Mpro-IN-13 by measuring its ability to inhibit the cleavage of a fluorogenic substrate by recombinant SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Mpro-IN-13 (or other test compounds)
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of Mpro-IN-13 in DMSO. Create a serial dilution of the compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Substrate Preparation: Dilute the recombinant SARS-CoV-2 Mpro and the FRET substrate to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically.
-
Assay Reaction: a. Add 5 µL of the diluted Mpro-IN-13 or control (assay buffer with DMSO) to the wells of a 384-well plate. b. Add 10 µL of the diluted SARS-CoV-2 Mpro to each well. c. Incubate the plate at room temperature for a pre-determined time (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 5 µL of the FRET substrate to each well.
-
Fluorescence Measurement: Immediately after adding the substrate, measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the example substrate) over a kinetic read (e.g., every minute for 15-30 minutes).
-
Data Analysis: a. Calculate the initial velocity (rate of fluorescence increase) for each reaction. b. Normalize the data to the positive control (enzyme without inhibitor) and negative control (no enzyme). c. Plot the percentage of Mpro activity against the logarithm of the Mpro-IN-13 concentration. d. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.[7]
Workflow for IC50 Determination:
Caption: Workflow for IC50 determination of Mpro inhibitors.
Protocol 2: Determination of EC50 using a Cytopathic Effect (CPE) Inhibition Assay
This protocol outlines a method to determine the EC50 value of Mpro-IN-13 by measuring its ability to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 (wild-type or a reporter virus)
-
Cell Culture Medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Mpro-IN-13 (or other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well clear-bottom white microplates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of Mpro-IN-13 in cell culture medium.
-
Infection and Treatment: a. When cells are confluent, remove the culture medium. b. Add the diluted Mpro-IN-13 or control (medium with DMSO) to the wells. c. Add SARS-CoV-2 at a pre-determined multiplicity of infection (MOI) to the wells containing the compound. Include uninfected cells as a toxicity control and infected, untreated cells as a virus control. d. Incubate the plates at 37°C with 5% CO2 for a period sufficient to observe significant CPE in the virus control wells (e.g., 48-72 hours).
-
Cell Viability Measurement: a. After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. c. Measure the luminescence using a plate luminometer.
-
Data Analysis: a. Normalize the data to the uninfected cell control (100% viability) and the infected, untreated virus control (0% viability). b. Plot the percentage of cell viability against the logarithm of the Mpro-IN-13 concentration. c. Fit the data to a dose-response curve to determine the EC50 value.[10] d. Concurrently, a cytotoxicity (CC50) assay should be performed on uninfected cells to assess the compound's toxicity.[11] The selectivity index (SI = CC50/EC50) can then be calculated.[11]
Workflow for EC50 Determination:
Caption: Workflow for EC50 determination of antiviral compounds.
Mechanism of Action: Covalent Inhibition of Mpro
Mpro-IN-13 acts as a covalent inhibitor, targeting the catalytic cysteine residue (Cys145) in the Mpro active site.[1][5] This mechanism is crucial for its potent inhibitory activity.
Caption: Covalent inhibition of SARS-CoV-2 Mpro by Mpro-IN-13.
References
- 1. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical screening for SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 9. europeanreview.org [europeanreview.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
SARS-CoV-2 Mpro-IN-13: Application Notes and Protocols for a Covalent Inhibitor in Drug Discovery
For Research Use Only.
Introduction
SARS-CoV-2 Mpro-IN-13, also identified as compound 20j, is a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Mpro, a cysteine protease also known as 3CLpro, is essential for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins required for viral replication.[1][2] The inhibition of Mpro is a key strategy in the development of antiviral therapeutics against COVID-19. Mpro-IN-13 serves as a valuable tool compound for researchers studying the mechanisms of Mpro inhibition and for the development of novel antiviral agents. Its covalent mechanism of action, targeting the catalytic cysteine residue (Cys145) in the Mpro active site, provides a strong and durable inhibition of enzymatic activity.[3][4][5]
This document provides detailed application notes and protocols for the use of this compound in biochemical and cell-based assays to aid researchers in its effective application in a laboratory setting.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₉H₃₂F₃N₅O₅ |
| Molecular Weight | 615.6 g/mol |
| Form | Powder |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (In Solvent) | -80°C for up to 1 year |
Note: For long-term storage, it is recommended to store the compound as a powder at -20°C. When preparing solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
Quantitative Data
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC₅₀ | 19.0 nM | Biochemical (Mpro enzymatic assay) | N/A | [1] |
| EC₅₀ | 138.1 nM | Cell-based (Antiviral assay) | HPAEpiC | [1] |
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to reduce the activity of the Mpro enzyme by 50%.
EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that produces 50% of the maximal possible antiviral effect in a cell-based assay.[1]
Mechanism of Action
This compound is a covalent inhibitor that irreversibly binds to the active site of the main protease. The catalytic activity of Mpro relies on a cysteine-histidine dyad (Cys145 and His41). The electrophilic "warhead" of Mpro-IN-13 is attacked by the nucleophilic thiol group of Cys145, leading to the formation of a stable covalent bond.[3][4] This covalent modification incapacitates the enzyme, thereby preventing the processing of viral polyproteins and halting viral replication.[2]
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.
Experimental Protocols
Biochemical Assay: Mpro Inhibition (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the IC₅₀ of Mpro-IN-13. The assay utilizes a fluorogenic substrate that is cleaved by Mpro, resulting in a measurable increase in fluorescence.
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Mpro-IN-13 in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Further dilute the DMSO serial dilutions 1:100 in Assay Buffer to create the final compound solutions for the assay.
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant Mpro to the desired working concentration (e.g., 20 nM) in Assay Buffer.
-
Dilute the FRET substrate to the desired working concentration (e.g., 20 µM) in Assay Buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted Mpro-IN-13 solutions to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known Mpro inhibitor as a positive control.
-
Add 10 µL of the diluted Mpro enzyme solution to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted FRET substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm) at room temperature, taking readings every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Biochemical FRET-based Assay Workflow.
Cell-Based Assay: Antiviral Activity (CPE Assay)
This protocol describes a cytopathic effect (CPE) assay to determine the EC₅₀ of Mpro-IN-13 in a relevant cell line (e.g., HPAEpiC, Vero E6, or Calu-3) infected with SARS-CoV-2. The assay measures the ability of the compound to protect cells from virus-induced death.
Biosafety Warning: This protocol involves the use of infectious SARS-CoV-2 and must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines.
-
Host cell line (e.g., HPAEpiC)
-
Cell culture medium (appropriate for the chosen cell line)
-
SARS-CoV-2 viral stock (known titer)
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)
-
Plate reader (luminescence, absorbance, or imaging-based)
-
Cell Plating:
-
Seed the host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Mpro-IN-13 in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a 2X concentration gradient.
-
-
Infection and Treatment:
-
On the day of the experiment, remove the cell culture medium from the plates.
-
Add 50 µL of the 2X diluted Mpro-IN-13 solutions to the appropriate wells. Include medium-only wells (cell control) and DMSO-only wells (virus control).
-
Add 50 µL of SARS-CoV-2 diluted in cell culture medium at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. For cell control wells, add 50 µL of medium without the virus.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for the predetermined CPE duration.
-
-
Quantification of Cell Viability:
-
After the incubation period, visually inspect the plates for CPE.
-
Quantify cell viability using a chosen reagent according to the manufacturer's instructions. For example, using a luminescent cell viability assay, add the reagent to each well, incubate, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the cell control (100% viability) and the virus control (0% viability).
-
Plot the normalized percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
In parallel, a cytotoxicity assay (CC₅₀) should be performed by treating uninfected cells with the same concentration range of the compound to determine its toxicity profile.
-
Caption: Cell-based Antiviral Assay Workflow.
Disclaimer
The information provided in this document is for research use only and is not intended for diagnostic or therapeutic purposes. The handling of this compound and any infectious agents should be performed by trained professionals in accordance with all applicable safety regulations.
References
- 1. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of SARS-CoV-2 Mpro-IN-13 for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the SARS-CoV-2 Mpro inhibitor, Mpro-IN-13, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is SARS-CoV-2 Mpro-IN-13 and why is its solubility a concern?
This compound is a covalent inhibitor of the main protease (Mpro) of SARS-CoV-2, with an IC50 value of 19.0 nM and antiviral activity (EC50 of 138.1 nM).[1][2] Like many small molecule inhibitors, it can exhibit poor aqueous solubility, which can lead to precipitation in experimental assays, resulting in inaccurate and unreliable data.
Q2: What are the recommended starting solvents for dissolving this compound?
For initial stock solutions, 100% dimethyl sulfoxide (DMSO) is a common starting point for dissolving hydrophobic compounds like Mpro-IN-13. For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline/PBS has been suggested, indicating that these co-solvents may also be suitable for in vitro work to improve solubility.[1]
Q3: How can I prepare a stock solution of Mpro-IN-13?
It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. This allows for subsequent dilution into aqueous assay buffers while keeping the final concentration of the organic solvent low. To ensure complete dissolution, gentle warming (e.g., to 37°C) and vortexing or sonication can be employed.[3][4] Always centrifuge the vial before opening to collect any compound that may be on the cap or walls.
Q4: My Mpro-IN-13 precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few strategies to address this:
-
Stepwise Dilution: Avoid a large, single dilution. Instead, perform serial dilutions in your assay buffer.[1]
-
Increase Final DMSO Concentration: While it's ideal to keep the final DMSO concentration low (typically <1%), some enzymes, including SARS-CoV-2 Mpro, can tolerate higher concentrations. Studies have shown that Mpro activity can be maintained or even enhanced in up to 20% DMSO.[4][5] However, it is crucial to determine the DMSO tolerance of your specific assay system.
-
Use of Co-solvents: Incorporating co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 in your final assay buffer can help maintain the solubility of the compound.[1]
-
Lower the Compound Concentration: If permissible by the experimental design, working at lower concentrations of Mpro-IN-13 may prevent precipitation.
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to avoid cytotoxicity.[1] However, the tolerance can be cell line-dependent. It is always best practice to run a vehicle control with the same final DMSO concentration as your experimental samples to assess any solvent-induced effects.
Troubleshooting Guide
This guide addresses common problems encountered when working with poorly soluble compounds like this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound will not dissolve in 100% DMSO to create a stock solution. | The compound may have very low solubility even in DMSO at the desired concentration. | - Try gentle warming (37°C) and vortexing or sonication.[3] - If the desired concentration is very high, consider preparing a slightly lower, saturated stock solution and accurately determining its concentration. |
| Precipitation is observed in the stock solution upon storage. | The compound may be unstable or has limited long-term solubility in the solvent at the storage temperature. | - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Before use, thaw the aliquot and visually inspect for any precipitation. If present, try to redissolve using gentle warming and vortexing. |
| Assay results are inconsistent or not reproducible. | This could be due to partial precipitation of the inhibitor in the assay plate, leading to variable effective concentrations. | - Visually inspect the assay plate for any signs of precipitation (cloudiness, particles). - Re-evaluate your dilution method; consider pre-diluting the compound in an intermediate solvent or directly in the assay buffer with vigorous mixing. - Ensure thorough mixing of the assay plate after adding the compound. |
| Low or no inhibitory activity observed at expected concentrations. | The actual concentration of the dissolved inhibitor may be lower than calculated due to precipitation. | - Confirm the solubility of Mpro-IN-13 in your specific assay buffer at the tested concentrations. - Consider using a different solvent system or adding solubilizing agents as described in the FAQs. |
Data Presentation: Solubility of this compound
| Solvent/System | Solubility/Recommendation | Considerations for Use |
| 100% DMSO | Good for high-concentration stock solutions. | Final concentration in assays should be minimized. For cell-based assays, aim for ≤0.5%.[1] |
| Aqueous Buffers (e.g., PBS, Tris) | Poor. Prone to precipitation upon dilution from organic stock. | Not recommended for preparing stock solutions. |
| DMSO/Aqueous Buffer Mixtures | Solubility is dependent on the percentage of DMSO. Mpro is tolerant to at least 20% DMSO.[4][5] | The final DMSO concentration must be validated for your specific assay to rule out solvent effects. |
| Ethanol | Often used as an alternative to DMSO for stock solutions. | Similar to DMSO, the final concentration in the assay needs to be controlled and tested for effects on the assay components. |
| Formulation with Co-solvents and Surfactants | A suggested in vivo formulation is DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[1] | This suggests that a combination of these components may be effective for improving solubility in aqueous-based in vitro assays as well. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution of this compound
-
Bring the vial of this compound to room temperature.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Diluting Mpro-IN-13 for a Biochemical Assay
-
Thaw an aliquot of the Mpro-IN-13 DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a dilution series.
-
In a microplate, add the appropriate volume of each dilution to the corresponding wells.
-
Add the assay buffer, enzyme, and other reaction components to the wells. Ensure rapid and thorough mixing after the addition of the aqueous components.
-
The final DMSO concentration in the assay should be kept consistent across all wells, including controls. It is recommended to run a vehicle control containing the same final concentration of DMSO without the inhibitor.
Visualizations
Caption: A general workflow for preparing and testing the solubility of this compound for experimental assays.
Caption: The inhibitory mechanism of covalent inhibitors like Mpro-IN-13 on the SARS-CoV-2 main protease (Mpro).
References
Technical Support Center: SARS-CoV-2 Mpro-IN-13 Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SARS-CoV-2 Mpro-IN-13 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a covalent inhibitor of the main protease (Mpro or 3CLpro) of SARS-CoV-2.[1][2] It exhibits an IC₅₀ value of 19.0 nM against Mpro and an EC₅₀ value of 138.1 nM in antiviral assays.[1][2] As a covalent inhibitor, it forms a permanent bond with a key amino acid residue (typically cysteine) in the active site of the enzyme, leading to irreversible inhibition of its proteolytic activity.[3] This inhibition is crucial as Mpro is essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[3][4]
Q2: What are the key differences between in-vitro enzymatic assays and cell-based antiviral assays for evaluating Mpro-IN-13?
-
Enzymatic assays (e.g., FRET or fluorescence polarization) directly measure the ability of an inhibitor to block the activity of the purified Mpro enzyme. These assays are useful for determining the direct inhibitory potency (IC₅₀).
-
Cell-based antiviral assays measure the inhibitor's efficacy in preventing viral replication within host cells (EC₅₀). These assays provide a more biologically relevant context, accounting for factors like cell permeability, stability, and potential off-target effects.[5] Discrepancies between IC₅₀ and EC₅₀ values are common and can be due to various factors.[5]
Q3: Why might there be a discrepancy between the IC₅₀ value from my enzymatic assay and the reported EC₅₀ value for Mpro-IN-13?
Several factors can contribute to a difference between enzymatic inhibition and antiviral efficacy:
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Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower effective concentration at the site of viral replication.[5]
-
Compound Stability: The inhibitor might be unstable in the cell culture medium or rapidly metabolized by the host cells.[5]
-
Efflux Pumps: The compound could be actively transported out of the cells by efflux pumps.[5]
-
Off-Target Effects: The compound might interact with other cellular components, reducing its availability to inhibit Mpro.[5]
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Assay System Differences: The specific cell line used, viral load (multiplicity of infection), and assay endpoint can all influence the observed antiviral activity.[6]
Q4: What are common assay formats for screening Mpro inhibitors like Mpro-IN-13?
Commonly used assay formats include:
-
Fluorescence Resonance Energy Transfer (FRET) Assays: These assays use a substrate with a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the pair, leading to an increase in fluorescence.[4]
-
Fluorescence Polarization (FP) Assays: These assays measure the change in polarization of a fluorescently labeled probe that binds to Mpro. Inhibitors that displace the probe cause a decrease in polarization.[7][8]
-
Cell-Based Assays: These can be based on cytopathic effect (CPE) reduction, plaque reduction, or reporter gene expression that is dependent on Mpro activity.[9][10]
Troubleshooting Guide
Problem 1: High background signal or low signal-to-noise ratio in a FRET-based assay.
| Potential Cause | Troubleshooting Step |
| Substrate Instability/Autohydrolysis | 1. Prepare fresh substrate solution for each experiment. 2. Optimize substrate concentration; higher concentrations can sometimes lead to increased background. 3. Evaluate the stability of the substrate in the assay buffer over time without the enzyme. |
| Contaminated Reagents | 1. Use fresh, high-purity assay buffer and enzyme preparations. 2. Filter-sterilize all buffers. |
| Incorrect Wavelength Settings | 1. Verify the excitation and emission wavelengths on the plate reader are optimal for the specific fluorophore-quencher pair.[4] |
| Well-to-Well Variation | 1. Ensure proper mixing of reagents in each well. 2. Use high-quality, low-fluorescence microplates. |
Problem 2: Inconsistent results or poor Z'-factor in a Fluorescence Polarization (FP) assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Buffer Conditions | 1. Optimize buffer components such as pH, salt concentration, and additives like DTT or TCEP, which can improve Mpro stability and binding affinity.[7] 2. A recommended buffer could be 10 mM Tris, pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.5 mM TCEP.[7] |
| Incorrect Probe or Enzyme Concentration | 1. Titrate the FP probe and Mpro to determine the optimal concentrations that provide a stable and robust signal window.[7] |
| Short Incubation Times | 1. Ensure sufficient incubation time for the binding of the inhibitor and the probe to reach equilibrium. A 30-minute incubation at room temperature is often a good starting point.[7] |
| Protein Aggregation | 1. Include a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer to prevent protein aggregation. |
Problem 3: Mpro-IN-13 shows potent enzymatic inhibition but weak antiviral activity.
| Potential Cause | Troubleshooting Step |
| Low Cell Permeability | 1. Consider using a different cell line that may have better uptake of the compound. 2. If possible, perform permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes. |
| Compound Instability or Metabolism | 1. Assess the stability of Mpro-IN-13 in the cell culture medium over the course of the experiment. 2. Perform metabolic stability assays using liver microsomes to understand its metabolic fate. |
| Viral Entry Pathway in Cell Line | 1. The antiviral activity of some Mpro inhibitors can be influenced by the viral entry pathway used in a specific cell line (e.g., TMPRSS2-dependent vs. cathepsin-dependent).[11] Consider using a cell line that relies on an entry pathway relevant to the in vivo situation. |
Quantitative Data Summary
Table 1: Reported Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ (Mpro Inhibition) | 19.0 nM | [1][2] |
| EC₅₀ (Antiviral Activity) | 138.1 nM | [1][2] |
Table 2: Example Optimized Buffer Conditions for Mpro Fluorescence Polarization Assay
| Component | Concentration | Purpose | Reference |
| Tris | 10 mM | Buffering agent | [7] |
| NaCl | 50 mM | Ionic strength | [7] |
| EDTA | 1 mM | Chelating agent | [7] |
| TCEP | 0.5 mM | Reducing agent to maintain Cys145 | [7] |
| pH | 8.0 | Optimal for Mpro activity | [7] |
Experimental Protocols
Protocol 1: High-Throughput Screening of Mpro Inhibitors using Fluorescence Polarization
This protocol is adapted from established methods for screening Mpro inhibitors.[8][12]
-
Reagent Preparation:
-
Prepare Mpro enzyme in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM DTT).
-
Prepare a stock solution of the fluorescently labeled probe.
-
Prepare a stock solution of Mpro-IN-13 and other test compounds in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add test compounds to the desired final concentration.
-
Add the Mpro enzyme solution and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add the fluorescent probe solution to all wells.
-
Incubate for another period (e.g., 20-30 minutes) at room temperature to allow for probe binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units. A decrease in mP indicates inhibition of the Mpro-probe interaction.
-
Determine the Z'-factor to assess the quality of the assay. A Z'-score of >0.5 is generally considered robust.[7]
-
Visualizations
Caption: Workflow for a Fluorescence Polarization (FP) based Mpro inhibitor screening assay.
Caption: A logical troubleshooting guide for common issues in Mpro inhibitor assays.
Caption: The role of Mpro in the SARS-CoV-2 replication cycle and the mechanism of inhibition by Mpro-IN-13.
References
- 1. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges for targeting SARS-CoV-2 proteases as a therapeutic strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SARS-CoV-2 Mpro-IN-13 Concentration in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SARS-CoV-2 Mpro-IN-13. Our aim is to help you optimize its concentration in cell culture experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1] Mpro is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[2][3][4] By covalently binding to the catalytic cysteine residue (Cys145) in the Mpro active site, Mpro-IN-13 irreversibly blocks its proteolytic activity, thereby halting viral replication.[2]
Q2: What are the key potency values for Mpro-IN-13?
A2: The following are the reported in vitro potency values for this compound:
-
IC50 (Half Maximal Inhibitory Concentration): 19.0 nM.[1] This value represents the concentration of the inhibitor required to reduce the in vitro enzymatic activity of Mpro by 50%.
-
EC50 (Half Maximal Effective Concentration): 138.1 nM.[1] This value represents the concentration of the inhibitor required to suppress 50% of the viral replication in a cell-based assay.
Q3: What is a good starting concentration for my cell culture experiments?
A3: A common starting point for in vitro experiments is a concentration 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition of the target enzyme. However, for cell-based assays, it is often recommended to start with a concentration range around the EC50 value. A good initial experiment is to perform a dose-response curve starting from a concentration several-fold higher than the EC50 and titrating down to below the IC50. This will help determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Which cell lines are suitable for testing Mpro-IN-13?
A4: Vero E6 cells are commonly used for SARS-CoV-2 antiviral assays as they are highly permissive to the virus.[5] Other suitable cell lines include A549 expressing ACE2 and TMPRSS2, as well as Calu-3 cells.[6] The choice of cell line may depend on the specific goals of your experiment (e.g., studying viral entry mechanisms or replication in lung epithelial cells).
Q5: How should I prepare and store Mpro-IN-13?
A5: Mpro-IN-13 is typically provided as a powder. It is recommended to dissolve it in a suitable solvent like DMSO to create a high-concentration stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Incorrect concentration: The concentration of Mpro-IN-13 may be too low. | Perform a dose-response experiment with a wider concentration range, starting from at least 10-fold higher than the EC50. |
| Compound degradation: The inhibitor may have degraded due to improper storage or handling. | Use a fresh stock of Mpro-IN-13. Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles. | |
| Assay interference: Components in the cell culture medium or the assay itself may interfere with the inhibitor. | Run appropriate controls, including a vehicle control (e.g., DMSO) to account for solvent effects. If using reducing agents like DTT in your assay buffer, be aware that they can potentially react with covalent inhibitors and reduce their efficacy. | |
| High cytotoxicity observed | Concentration too high: The concentration of Mpro-IN-13 may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50). Select a working concentration for your antiviral assays that is significantly lower than the CC50. |
| Off-target effects: Covalent inhibitors can sometimes react with other cellular proteins, leading to toxicity. | Consider using a lower concentration for a longer incubation time. If cytotoxicity persists, it may be an inherent property of the compound at the effective concentration. | |
| Inconsistent or variable results | Cell viability issues: Inconsistent cell health or passage number can lead to variability. | Use cells at a consistent passage number and ensure high viability (>95%) before starting the experiment. |
| Pipetting errors: Inaccurate pipetting can lead to significant variations in inhibitor concentration. | Use calibrated pipettes and ensure proper mixing of the inhibitor in the culture medium. | |
| Edge effects in plates: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect results. | Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or medium to minimize evaporation. | |
| Precipitation of the compound in culture medium | Low solubility: Mpro-IN-13 may have limited solubility in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and does not affect cell viability. If precipitation occurs, try preparing a fresh, lower concentration stock solution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 | 19.0 nM | Concentration for 50% inhibition of Mpro enzymatic activity.[1] |
| EC50 | 138.1 nM | Concentration for 50% inhibition of SARS-CoV-2 replication in cell culture.[1] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using a Plaque Reduction Neutralization Assay (PRNA)
This protocol is adapted from standard methods for assessing the antiviral efficacy of a compound.[5][7]
Materials:
-
Vero E6 cells
-
SARS-CoV-2 viral stock
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet solution
-
Formalin (10%)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of Mpro-IN-13 in culture medium. A typical starting concentration range would be from 10 µM down to 1 nM. Include a vehicle control (DMSO) and a no-treatment control.
-
Infection: When cells are confluent, remove the culture medium. Infect the cells with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Inhibitor Treatment: After the 1-hour incubation, remove the viral inoculum and wash the cells once with PBS. Add the prepared dilutions of Mpro-IN-13 to the respective wells.
-
Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.
-
Plaque Counting: Wash the plates and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the no-treatment control. Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Assessment of Cytotoxicity using an MTT Assay
This protocol outlines a standard method for evaluating the cytotoxic effects of a compound.[8][9][10]
Materials:
-
Selected cell line (e.g., Vero E6)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of Mpro-IN-13 in culture medium, similar to the antiviral assay. Add the dilutions to the cells and include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for the same duration as your planned antiviral experiment (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Determine the CC50 (50% cytotoxic concentration) by plotting cell viability against the inhibitor concentration.
Visualizations
Caption: SARS-CoV-2 replication cycle and the inhibitory action of Mpro-IN-13.
Caption: Workflow for determining antiviral activity and cytotoxicity of Mpro-IN-13.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Frontiers | Inhibition of SARS-CoV-2 by Highly Potent Broad-Spectrum Anti-Coronaviral Tylophorine-Based Derivatives [frontiersin.org]
- 8. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Potential off-target effects of SARS-CoV-2 Mpro-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SARS-CoV-2 Mpro-IN-13 (also known as compound 20j or MI-20).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1] Mpro is a viral cysteine protease essential for the replication of SARS-CoV-2.[1][2] The enzyme cleaves the viral polyproteins at specific sites to produce functional proteins necessary for viral replication and transcription.[1] this compound is a peptidomimetic inhibitor designed to mimic the natural substrate of Mpro. It contains a reactive warhead that forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro, thereby irreversibly inhibiting its enzymatic activity.[1][3]
Q2: What are the reported in vitro potency values for this compound?
The following table summarizes the key in vitro activity data for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Mpro inhibition) | 19.0 nM | FRET-based enzymatic assay | [1] |
| EC50 (antiviral activity) | 138.1 nM | Human primary airway epithelial cells (HPAEpiC) | [3] |
Q3: Are there any known off-target effects or toxicity associated with this compound?
The primary publication on this compound (MI-20) did not report specific off-target screening against a panel of human proteases. However, covalent inhibitors as a class can have potential for off-target effects and toxicity.[2] It is crucial for researchers to perform their own selectivity and cytotoxicity assays in their specific experimental systems. The design of Mpro inhibitors often leverages the unique substrate specificity of the viral protease, which recognizes a glutamine residue at the P1 position, a feature not common in human proteases, to minimize off-target effects.[2]
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C and can be subjected to a limited number of freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in the Mpro enzymatic assay.
-
Possible Cause 1: Inhibitor precipitation.
-
Troubleshooting Tip: Ensure that the final concentration of DMSO in the assay buffer is kept low (typically ≤1%) and is consistent across all wells. Visually inspect the assay plate for any signs of compound precipitation. Perform a solubility test for the inhibitor in the assay buffer.
-
-
Possible Cause 2: Instability of the inhibitor.
-
Troubleshooting Tip: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Variation in enzyme activity.
-
Troubleshooting Tip: Use a consistent lot of recombinant Mpro enzyme. Ensure the enzyme is properly handled and stored to maintain its activity. Include a positive control inhibitor with a known IC50 value in every assay plate to monitor enzyme performance.
-
-
Possible Cause 4: Assay interference.
-
Troubleshooting Tip: Some compounds can interfere with the fluorescence signal in FRET-based assays. Run a control plate without the Mpro enzyme to check for any intrinsic fluorescence or quenching properties of the compound at the assay concentrations.
-
Problem 2: High cytotoxicity observed in cell-based antiviral assays.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Tip: While designed to be specific for Mpro, the covalent nature of the inhibitor might lead to reactions with other cellular targets. It is recommended to perform a counterscreen against a panel of human cysteine proteases to assess selectivity.
-
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for the specific cell line being used (usually <0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess solvent-induced cytotoxicity.
-
-
Possible Cause 3: Cell line sensitivity.
-
Troubleshooting Tip: Different cell lines can have varying sensitivities to chemical compounds. Determine the CC50 (50% cytotoxic concentration) of the inhibitor in the specific cell line used for the antiviral assay. The therapeutic index (SI = CC50/EC50) should be sufficiently high.
-
Problem 3: Discrepancy between enzymatic inhibition (IC50) and antiviral activity (EC50).
-
Possible Cause 1: Poor cell permeability.
-
Troubleshooting Tip: The inhibitor may be potent against the isolated enzyme but may not efficiently cross the cell membrane to reach the intracellular target. Consider performing cell permeability assays (e.g., PAMPA) to assess the compound's ability to enter cells.
-
-
Possible Cause 2: Compound metabolism or efflux.
-
Troubleshooting Tip: The inhibitor might be rapidly metabolized by the cells or actively transported out by efflux pumps. Co-administration with metabolic inhibitors or efflux pump inhibitors in experimental setups could help investigate these possibilities.
-
-
Possible Cause 3: Different assay conditions.
-
Troubleshooting Tip: The conditions of the enzymatic assay (e.g., buffer composition, pH) are different from the intracellular environment. The inhibitor's activity might be sensitive to these differences.
-
Experimental Protocols
1. SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol is based on the methodology for determining the IC50 value of Mpro inhibitors.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
This compound
-
DMSO
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 1%.
-
Add the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add the SARS-CoV-2 Mpro solution (final concentration, e.g., 50 nM) to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate (final concentration, e.g., 10 µM) to all wells.
-
Immediately start monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cell-based Antiviral Activity Assay
This protocol describes a general method to determine the EC50 of an antiviral compound against SARS-CoV-2.
-
Materials:
-
Vero E6 cells or other susceptible cell lines (e.g., HPAEpiC)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR reagents for viral RNA, or reagents for cell viability/cytopathic effect (CPE) assay like CellTiter-Glo®)
-
-
Procedure:
-
Seed the cells in 96-well plates and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitor.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, quantify the extent of viral replication. This can be done by:
-
RT-qPCR: Isolate total RNA from the cells and perform quantitative reverse transcription PCR to measure the amount of a specific viral RNA.
-
CPE Assay: Measure cell viability using a reagent like MTT or CellTiter-Glo®. The reduction in cytopathic effect is an indirect measure of antiviral activity.
-
-
Calculate the percent inhibition of viral replication for each inhibitor concentration compared to the virus control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Workflow for the cell-based antiviral activity assay.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Covalent Modification by SARS-CoV-2 Mpro-IN-13
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the covalent inhibitor IN-13 targeting the SARS-CoV-2 Main Protease (Mpro).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the covalent modification of SARS-CoV-2 Mpro by IN-13.
Issue 1: No or Low Inhibition of Mpro Activity Observed
Possible Cause 1: Inactive Enzyme
-
Question: I am not seeing any inhibition of my Mpro enzyme with IN-13. How can I be sure my enzyme is active?
-
Answer: Ensure the Mpro is active before performing inhibition assays. Mpro activity can be sensitive to storage and handling. It is recommended to run a control experiment with a well-characterized, non-covalent inhibitor or a fluorogenic substrate to confirm enzyme activity.[1][2] Mpro is a dimer, and its dimerization is essential for its catalytic activity.[3][4] Ensure that the assay conditions (e.g., protein concentration) favor the dimeric state.
Possible Cause 2: Inhibitor Instability or Degradation
-
Question: My IN-13 inhibitor doesn't seem to be working. Could there be a problem with the compound itself?
-
Answer: Covalent inhibitors can be reactive and may degrade over time. Ensure that IN-13 has been stored correctly, typically at -20°C or lower and protected from light. Prepare fresh stock solutions in an appropriate solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles.
Possible Cause 3: Inappropriate Assay Conditions
-
Question: I am observing very weak inhibition. Are my assay conditions optimal for covalent modification?
-
Answer: Covalent inhibition is a time-dependent process.[5] Ensure you are pre-incubating the Mpro enzyme with IN-13 for a sufficient amount of time before adding the substrate to allow for the covalent bond to form. The optimal pre-incubation time should be determined empirically. Also, check the pH and buffer composition of your assay, as these can influence the reactivity of the cysteine residue in the Mpro active site.
Issue 2: High Background Signal or Assay Interference
Possible Cause 1: Inhibitor-Induced Signal Quenching or Enhancement
-
Question: I am seeing a high background signal in my fluorescence-based assay when IN-13 is present. What could be the cause?
-
Answer: The inhibitor itself might be fluorescent or may quench the fluorescence of your reporter substrate. Run a control experiment with IN-13 and the substrate in the absence of the enzyme to check for any direct effects of the inhibitor on the fluorescent signal.
Possible Cause 2: Non-specific Binding
-
Question: How can I be sure that the inhibition I'm observing is specific to Mpro and not due to non-specific effects?
-
Answer: To confirm specific binding to the Mpro active site, you can perform a competition experiment. Pre-incubate Mpro with a known, non-covalent active site inhibitor before adding IN-13. A decrease in the inhibitory effect of IN-13 would suggest it binds to the same site. Additionally, using a catalytically inactive Mpro mutant (e.g., C145A) can help differentiate between specific covalent modification and non-specific inhibition.[6]
Possible Cause 3: Solvent Effects
-
Question: I've noticed that the DMSO concentration in my assay varies between wells. Could this be affecting my results?
-
Answer: High concentrations of DMSO can inhibit Mpro activity.[2] It is crucial to maintain a consistent, low concentration of DMSO across all wells in your assay plate, including controls. If high inhibitor concentrations are required, consider alternative solvents that are better tolerated by the enzyme, such as ethanol or acetonitrile.[2]
Issue 3: Difficulty Confirming Covalent Adduct Formation
Possible Cause 1: Low Stoichiometry of Modification
-
Question: I am trying to detect the Mpro-IN-13 adduct by mass spectrometry, but the signal is very weak. How can I improve this?
-
Answer: Incomplete reaction can lead to a low abundance of the covalent adduct. Try increasing the pre-incubation time of Mpro with IN-13 and/or increasing the molar excess of the inhibitor. Ensure that the reaction is properly quenched before analysis to prevent further modification.
Possible Cause 2: Instability of the Covalent Adduct
-
Question: Is it possible that the covalent bond between Mpro and IN-13 is not stable under my experimental conditions?
-
Answer: While many covalent inhibitors form irreversible bonds, some can be reversible.[3][7] The stability of the Mpro-IN-13 adduct may be sensitive to pH, temperature, or the presence of reducing agents. Optimize your sample preparation and mass spectrometry conditions to maintain the integrity of the adduct.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of covalent inhibition of SARS-CoV-2 Mpro by IN-13? A1: IN-13 is a covalent inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro.[8][9] The inhibitor contains an electrophilic "warhead" that forms a covalent bond with the thiol group of Cys145, thereby irreversibly inactivating the enzyme.[10]
Q2: What are the reported IC50 and EC50 values for SARS-CoV-2 Mpro-IN-13? A2: this compound has been reported to have an IC50 value of 19.0 nM for Mpro inhibition and an EC50 value of 138.1 nM in antiviral assays.[11]
Q3: How can I confirm that IN-13 is covalently modifying Mpro? A3: The most direct method to confirm covalent modification is through mass spectrometry. By analyzing the intact protein or digested peptides, you can observe a mass shift corresponding to the addition of the IN-13 molecule to the Mpro, specifically on peptides containing the Cys145 residue.[6][12]
Q4: Are there any known off-target effects of IN-13? A4: Covalent inhibitors have the potential for off-target effects due to their reactive nature. It is important to assess the selectivity of IN-13 against other cellular proteases, particularly other cysteine proteases.[10][13] Cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) can be used to investigate off-target engagement in a cellular context.
Q5: What are the key considerations for setting up a reliable Mpro inhibition assay? A5: Key considerations include:
-
Enzyme Quality: Use highly pure and active Mpro.
-
Substrate Choice: Select a substrate with a good signal-to-noise ratio and known kinetic parameters.[2]
-
Assay Buffer: Optimize buffer conditions (pH, ionic strength, additives like DTT and EDTA) for enzyme stability and activity.[1] Non-ionic detergents like Tween-20 may be crucial for maintaining Mpro activity.[2]
-
Controls: Include appropriate positive and negative controls in every experiment.
-
Time-Dependence: For covalent inhibitors, systematically evaluate the effect of pre-incubation time on inhibitory potency.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| This compound | SARS-CoV-2 Mpro | Enzymatic Assay | 19.0 | - | [11] |
| This compound | SARS-CoV-2 | Antiviral Assay | - | 138.1 | [11] |
Experimental Protocols
Protocol 1: Mpro Enzymatic Activity Assay (FRET-based)
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Mpro Stock Solution: Prepare a concentrated stock of purified Mpro in a suitable storage buffer and store at -80°C. Dilute the enzyme to the final working concentration in Assay Buffer just before use.
-
IN-13 Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
-
FRET Substrate Stock Solution: Prepare a stock solution of a suitable fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 2 µL of serially diluted IN-13 in DMSO. For the no-inhibitor control, add 2 µL of DMSO.
-
Add 38 µL of Mpro solution (final concentration ~50 nM) to each well.
-
Pre-incubate the plate at room temperature for 30 minutes to allow for covalent modification.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~10 µM).
-
Monitor the increase in fluorescence (e.g., Ex/Em = 340/490 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence curves).
-
Normalize the rates to the no-inhibitor control.
-
Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Mass Spectrometry Analysis of Mpro-IN-13 Adduct
-
Covalent Labeling:
-
Incubate purified Mpro (e.g., 5 µM) with a molar excess of IN-13 (e.g., 50 µM) in the Assay Buffer for 1-2 hours at room temperature.
-
Include a control reaction with Mpro and DMSO only.
-
-
Sample Preparation for Intact Protein Analysis:
-
Desalt the reaction mixture using a C4 ZipTip or a similar method to remove excess inhibitor and buffer components.
-
Elute the protein in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Sample Preparation for Peptide Mapping:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.
-
Digest the protein with a suitable protease (e.g., trypsin) overnight at 37°C.
-
Desalt the resulting peptides using a C18 ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
For intact protein analysis, acquire spectra in the appropriate mass range to detect the unmodified Mpro and the Mpro-IN-13 adduct.
-
For peptide mapping, perform data-dependent acquisition to obtain MS/MS spectra of the peptides.
-
-
Data Analysis:
-
For intact protein analysis, deconvulate the raw spectra to determine the mass of the unmodified and modified protein.
-
For peptide mapping, use a database search engine to identify the peptides and locate the modification on the peptide containing Cys145.
-
Visualizations
Caption: Mechanism of covalent inhibition of SARS-CoV-2 Mpro by IN-13.
Caption: Troubleshooting workflow for low or no Mpro inhibition by IN-13.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Screening of Mpro Protease (SARS-CoV-2) Covalent Inhibitors from an Anthocyanin-Rich Blueberry Extract Using an HRMS-Based Analytical Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Addressing batch-to-batch variability of SARS-CoV-2 Mpro-IN-13
Welcome to the technical support center for SARS-CoV-2 Mpro-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and inconsistencies when working with this covalent inhibitor. Here you will find frequently asked questions and a comprehensive troubleshooting guide to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro). It contains an electrophilic "warhead" that forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This irreversible binding inactivates the enzyme, thereby inhibiting viral replication.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, the lyophilized powder should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of the compound in solution may vary depending on the solvent and storage conditions.
Q3: What are the expected IC50 and EC50 values for this compound?
Reported in vitro IC50 values for the inhibition of Mpro enzymatic activity are typically in the nanomolar range. The EC50 values from cell-based antiviral assays are also generally in the nanomolar to low micromolar range, though this can vary depending on the cell line and assay conditions used.
Q4: Can batch-to-batch variability affect the performance of this compound?
Yes, as with many complex small molecules, batch-to-batch variability can occur. This can be due to minor differences in synthesis, purification, and handling, which may affect the compound's purity, stability, and reactivity. This technical support guide is designed to help you identify and troubleshoot such issues.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability in the potency of this compound can manifest as inconsistent IC50 or EC50 values in your experiments. The following guide provides a structured approach to identifying the root cause of this variability and offers potential solutions.
Summary of Potential Issues and Solutions
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting Action(s) |
| Higher than expected IC50 in enzymatic assays | 1. Incorrect inhibitor concentration: Errors in weighing, dilution, or solvent evaporation. 2. Degraded inhibitor: Improper storage or handling leading to hydrolysis or oxidation of the reactive warhead. 3. Lower purity of the new batch: Presence of inactive isomers or impurities from synthesis. 4. Assay artifacts: Issues with enzyme activity, substrate concentration, or detection method. | 1. Verify inhibitor concentration: Use a recently calibrated balance and fresh solvent. Confirm concentration with UV-Vis spectroscopy if a molar extinction coefficient is known. 2. Assess inhibitor stability: Test a freshly prepared aliquot from a new vial. Compare with a previously validated batch if available. 3. Characterize inhibitor purity and identity: Perform LC-MS and NMR analysis. 4. Validate assay components: Run control experiments with a known Mpro inhibitor and ensure enzyme and substrate are within their optimal working concentrations. |
| Inconsistent results in cell-based assays | 1. Poor cell permeability of the new batch: Differences in physical properties (e.g., crystallinity, solubility) affecting uptake. 2. Cytotoxicity of the new batch: Presence of toxic impurities. 3. Variability in cell culture conditions: Differences in cell passage number, density, or media. | 1. Evaluate compound solubility and permeability: Measure solubility in assay media. If possible, perform a cell permeability assay. 2. Assess cytotoxicity: Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with the antiviral assay. 3. Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent seeding densities. |
| No or weak covalent modification observed in mass spectrometry | 1. Inactive covalent warhead: Degradation of the electrophilic group in the new batch. 2. Incorrect protein-inhibitor incubation conditions: Suboptimal pH, temperature, or incubation time for covalent bond formation. | 1. Confirm chemical integrity: Analyze the new batch by LC-MS to ensure the reactive group is intact. 2. Optimize incubation conditions: Review and optimize the pH, temperature, and incubation time for the covalent labeling experiment. |
Experimental Protocols and Workflows
Workflow for Investigating Batch-to-Batch Variability
The following diagram outlines a logical workflow for troubleshooting variability between different batches of this compound.
Caption: A step-by-step workflow for diagnosing the cause of batch-to-batch variability.
Detailed Methodologies
1. Purity and Identity Verification via LC-MS
-
Objective: To confirm the molecular weight and assess the purity of a new batch of Mpro-IN-13.
-
Method:
-
Prepare a 1 mg/mL stock solution of Mpro-IN-13 in DMSO.
-
Dilute the stock solution to 10 µg/mL in a compatible solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (both with 0.1% formic acid).
-
Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer.
-
Analyze the mass spectrum for the expected molecular ion of Mpro-IN-13 and any potential impurities.
-
Integrate the peak areas from the UV chromatogram to estimate purity.
-
2. SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)
-
Objective: To determine the in vitro inhibitory potency (IC50) of Mpro-IN-13.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
Mpro-IN-13 (serial dilutions)
-
384-well black plates
-
Plate reader with fluorescence detection capabilities
-
-
Protocol:
-
Add 2 µL of serially diluted Mpro-IN-13 in DMSO to the wells of a 384-well plate.
-
Add 20 µL of Mpro solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately begin kinetic reading of fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 15-30 minutes.
-
Calculate the initial reaction velocities (slope of the linear phase of fluorescence increase).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3. Intact Protein Mass Spectrometry for Covalent Modification
-
Objective: To confirm the covalent binding of Mpro-IN-13 to SARS-CoV-2 Mpro.
-
Method:
-
Incubate recombinant Mpro (~5 µM) with a 2-5 fold molar excess of Mpro-IN-13 in assay buffer for 1-2 hours at room temperature.
-
As a control, incubate Mpro with DMSO alone.
-
Desalt the protein-inhibitor mixture using a C4 ZipTip or a similar desalting column.
-
Elute the protein directly into the mass spectrometer (e.g., an ESI-TOF instrument).
-
Acquire the mass spectrum and deconvolute the data to determine the intact mass of the protein.
-
Compare the mass of the inhibitor-treated protein with the control. A mass shift corresponding to the molecular weight of Mpro-IN-13 confirms covalent modification.
-
Signaling Pathway and Experimental Logic
The following diagram illustrates the mechanism of Mpro inhibition by Mpro-IN-13 and the logic behind the validation experiments.
Caption: The covalent inhibition of Mpro by Mpro-IN-13 and the corresponding validation assays.
References
Minimizing cytotoxicity of SARS-CoV-2 Mpro-IN-13 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of SARS-CoV-2 Mpro-IN-13 in cell line-based experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of Mpro-IN-13, offering a systematic approach to problem-solving.
Issue 1: Higher-than-Expected Cytotoxicity in Treated Cell Lines
Question: We are observing significant cell death in our cell lines at or below the reported effective concentration (EC50) of this compound. How can we troubleshoot this?
Answer:
High cytotoxicity can stem from several factors, including off-target effects of the inhibitor, specific sensitivities of the cell line used, or experimental conditions. Follow these steps to diagnose and mitigate the issue:
Step 1: Confirm Experimental Parameters
-
Verify Compound Concentration: Ensure the final concentration of Mpro-IN-13 in your assay is accurate. Re-calculate dilutions and, if possible, confirm the concentration of your stock solution.
-
Solvent Toxicity Control: Include a vehicle control (e.g., DMSO) at the same final concentration used in your experimental wells. High concentrations of some solvents can be toxic to cells.
-
Cell Seeding Density: Optimize cell seeding density. Both overly confluent and sparse cultures can be more susceptible to stress and toxic effects.
Step 2: Assess Cell Line Specificity
-
Test Multiple Cell Lines: If possible, test the cytotoxicity of Mpro-IN-13 in a panel of different cell lines. Some cell lines may be inherently more sensitive due to their genetic background or expression levels of potential off-target proteins.
-
Consult Literature for Comparative Data: While specific cytotoxicity data for Mpro-IN-13 is not widely available, comparing your results with published data for other covalent Mpro inhibitors can provide a valuable benchmark.
Step 3: Investigate Off-Target Effects
-
Hypothesize Potential Off-Targets: SARS-CoV-2 Mpro is a cysteine protease. Covalent inhibitors like Mpro-IN-13 can potentially interact with other cellular cysteine proteases, such as cathepsins or caspases, which are involved in apoptosis.[1][2][3][4][5]
-
Assess Apoptosis Markers: Perform assays to detect markers of apoptosis, such as caspase-3/7 activation, to determine if this pathway is being triggered.
Step 4: Modify Experimental Conditions
-
Reduce Incubation Time: If the therapeutic effect is expected to occur rapidly, a shorter incubation time with Mpro-IN-13 may be sufficient to observe Mpro inhibition while minimizing cytotoxicity.
-
Consider a Wash-out Experiment: Treat cells with Mpro-IN-13 for a limited time, then wash it out and replace it with fresh media. This can be effective for covalent inhibitors that form a lasting bond with their target.
Workflow for Troubleshooting High Cytotoxicity
Caption: A stepwise workflow for troubleshooting excessive cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of the viral main protease (Mpro).[6] Mpro is a cysteine protease that is essential for the replication of the virus.[7][8] Mpro-IN-13 forms a covalent bond with the catalytic cysteine residue in the active site of Mpro, thereby irreversibly inactivating the enzyme.[9]
Q2: Is there any available cytotoxicity data (CC50) for Mpro-IN-13?
A2: Currently, there is limited publicly available CC50 data specifically for this compound. However, for context, other covalent Mpro inhibitors have shown a wide range of cytotoxicities. For example, some inhibitors have been reported with CC50 values greater than 200 µM in certain cell lines, indicating low cytotoxicity, while others have shown toxicity at lower concentrations.[7] It is crucial to determine the CC50 of Mpro-IN-13 in your specific cell line of interest.
Q3: What are the potential off-target effects of covalent Mpro inhibitors like Mpro-IN-13?
A3: Due to their reactive nature, covalent inhibitors can potentially bind to other proteins in the cell that have a reactive cysteine residue.[10][11][12] For Mpro inhibitors, a key concern is off-target inhibition of host cell cysteine proteases, such as cathepsins and caspases.[1][2][3][4][5] Inhibition of these proteases can interfere with normal cellular processes and potentially lead to apoptosis or other forms of cell death.
Hypothetical Pathway of Off-Target Induced Cytotoxicity
Caption: Potential on-target and off-target effects of Mpro-IN-13.
Q4: Are there formulation strategies to reduce the cytotoxicity of Mpro-IN-13?
A4: While specific reformulation data for Mpro-IN-13 is not available, general strategies for reducing the cytotoxicity of small molecule inhibitors can be considered. These include:
-
Liposomal Formulations: Encapsulating the inhibitor in liposomes can control its release and potentially reduce off-target effects.
-
Nanoparticle Delivery: Similar to liposomes, nanoparticle-based delivery systems can improve the therapeutic index of a compound.
-
Co-administration with a potentiator: As seen with Nirmatrelvir (a different Mpro inhibitor), co-administration with a compound like Ritonavir can enhance its bioavailability, allowing for lower, potentially less toxic, doses.[13]
Q5: How does the cytotoxicity of Mpro-IN-13 compare to its antiviral activity?
A5: The therapeutic potential of an antiviral compound is often assessed by its selectivity index (SI), which is the ratio of its cytotoxicity (CC50) to its antiviral activity (EC50). A higher SI is desirable as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells. For Mpro-IN-13, the EC50 has been reported as 138.1 nM.[6] The CC50 would need to be experimentally determined in the cell line of interest to calculate the SI. For comparison, other Mpro inhibitors have reported a wide range of SI values.[14]
Data Summary
The following tables summarize the available potency and cytotoxicity data for Mpro-IN-13 and other relevant covalent Mpro inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 19.0 nM | - | [6] |
| EC50 | 138.1 nM | HPAEpiC | [6] |
Table 2: Comparative Cytotoxicity of Other Covalent Mpro Inhibitors
| Inhibitor | CC50 | Cell Line | Reference |
| YH-6 | > 35 µM | 293T-VeroE6 | [7] |
| Boceprevir | > 100 µM | - | [15] |
| GC-376 | > 100 µM | - | [15] |
| Calpain Inhibitor II | > 100 µM | - | [15] |
| Calpain Inhibitor XII | > 50 µM | - | [15] |
| N3 | > 133 µM | - | [16] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended to determine the concentration at which Mpro-IN-13 exhibits 50% cytotoxicity (CC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Vehicle control (e.g., sterile DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of Mpro-IN-13 in culture medium. Also, prepare vehicle controls with the same final concentration of the solvent.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle controls to the respective wells. Include wells with untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the CC50 value.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Vehicle control (e.g., sterile DMSO)
-
Lysis buffer (e.g., 1% Triton X-100 in assay medium) for maximum LDH release control
-
Commercially available LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include wells for three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells to which lysis buffer will be added.
-
Vehicle control: Cells treated with the vehicle only.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Maximum Release Control Lysis: About 30-45 minutes before the end of the incubation, add lysis buffer to the maximum release control wells.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native chemical ligation in covalent caspase inhibition by p35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 7. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 12. Exploration of Drug Science [explorationpub.com]
- 13. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-conformation representation of Mpro identifies promising candidates for drug repurposing against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for working with covalent Mpro inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with covalent inhibitors of the Main Protease (Mpro), a key drug target.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments in a direct question-and-answer format.
Question: Why am I observing high background noise or false positives in my FRET-based screening assay?
Answer: High background or false positives in Fluorescence Resonance Energy Transfer (FRET) assays can stem from several sources.
-
Compound Reactivity: The electrophilic warhead of your covalent inhibitor might react non-specifically with assay components, such as fluorescent dyes or reducing agents like DTT, altering their properties and generating a false signal.
-
Compound Aggregation: At high concentrations, inhibitors can form aggregates that interfere with the assay optics or sequester the enzyme or substrate.
-
Assay Interference: Some compounds can absorb light at the excitation or emission wavelengths of the F-R pair, leading to signal quenching and an apparent inhibition.
Troubleshooting Steps:
-
Run a counter-screen: Test your compounds in an assay format that does not include Mpro to identify promiscuous inhibitors or compounds that interfere with the detection method.
-
Check for time-dependent effects: True covalent inhibitors will show increasing inhibition with longer pre-incubation times. Signal that appears instantaneously and does not change with time may indicate an artifact.
-
Include a non-covalent control: Synthesize an analog of your inhibitor without the reactive warhead. This control should bind to the active site but not form a covalent bond, helping to distinguish true inhibition from non-specific reactivity.
-
Vary enzyme and substrate concentrations: Perform assays at different enzyme and substrate concentrations to identify compounds whose IC50 values are sensitive to these changes, a hallmark of non-specific inhibition.
Question: My designed covalent inhibitor shows low potency or is inactive in the enzymatic assay. What are the possible reasons?
Answer: Lack of potency can be due to issues with either the initial non-covalent binding or the subsequent covalent reaction.
-
Poor Binding Affinity: The non-covalent scaffold of your inhibitor may not have optimal interactions with the Mpro active site pockets (S1, S2, etc.), leading to a weak initial enzyme-inhibitor (E-I) complex.
-
Incorrect Geometry: The electrophilic warhead may not be correctly positioned to react with the catalytic cysteine (Cys145). The distance and angle for the nucleophilic attack are critical.[1][2]
-
Low Warhead Reactivity: The chosen electrophile might not be reactive enough under the assay conditions (e.g., pH, buffer components) to form a bond with Cys145 within the experiment's timeframe.
-
Inhibitor Instability: The compound may be unstable in the assay buffer, degrading before it can interact with the enzyme.
Troubleshooting Steps:
-
Perform molecular docking: Use computational models to verify that your inhibitor's scaffold fits well within the Mpro active site and that the warhead is positioned near Cys145.[1][3][4]
-
Confirm target engagement: Use biophysical methods like Surface Plasmon Resonance (SPR) or mass spectrometry (MS) to confirm that your compound binds to Mpro.[5][6][7] MS is particularly useful to verify covalent adduct formation.
-
Increase pre-incubation time: Covalent inhibition is time-dependent. A longer pre-incubation of the enzyme and inhibitor before adding the substrate may reveal activity for slow-binding inhibitors.
-
Synthesize analogs: Prepare analogs with different warheads or modifications to the scaffold to probe structure-activity relationships (SAR).
Question: Why are my IC50 values for the same covalent inhibitor inconsistent across experiments?
Answer: The potency of covalent inhibitors is not a simple IC50 value but is better described by kinetic parameters like k_inact/K_i. The apparent IC50 is highly dependent on experimental conditions.[8]
-
Variable Pre-incubation Time: For irreversible covalent inhibitors, the IC50 value will decrease as the pre-incubation time between the enzyme and inhibitor increases. Any variation in this timing will lead to different results.[8]
-
Enzyme Concentration: The apparent IC50 of irreversible, tight-binding inhibitors can be stoichiometric with the enzyme concentration. Ensure the enzyme concentration is consistent and well below the inhibitor's K_i value.
-
Assay Buffer Composition: pH can affect the reactivity of both the Cys145 nucleophile and the inhibitor's electrophilic warhead. The presence of other nucleophiles (e.g., DTT) can sequester the inhibitor.
Troubleshooting Steps:
-
Standardize pre-incubation time: Strictly control the pre-incubation time in all experiments. Report the pre-incubation time along with any IC50 values.
-
Perform kinetic analysis: To get a true measure of potency, determine the second-order rate constant (k_inact/K_i or k_obs/[I]) by measuring the apparent rate of inhibition (k_obs) at various inhibitor concentrations.[9]
-
Use a jump-dilution assay: To confirm irreversibility, pre-incubate the enzyme with a high concentration of the inhibitor, then rapidly dilute the mixture to a concentration well below the IC50 before initiating the reaction. An irreversible inhibitor will maintain its inhibitory effect.[10]
Question: My inhibitor is potent in the enzymatic assay but shows poor activity and/or high cytotoxicity in cell-based assays. How do I address this?
Answer: This is a common challenge in drug development, often referred to as a disconnect between in vitro and in vivo efficacy.
-
Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach the Mpro enzyme in the cytoplasm.
-
Metabolic Instability: The compound could be rapidly metabolized or degraded by cellular enzymes.
-
Efflux Pump Substrate: The inhibitor might be actively transported out of the cell by efflux pumps.
-
Off-Target Effects: The reactive warhead can bind to other cellular proteins, particularly other cysteine proteases like cathepsins, leading to cytotoxicity and reducing the concentration of inhibitor available to bind Mpro.[5][10][11]
Troubleshooting Steps:
-
Assess Physicochemical Properties: Analyze the inhibitor's properties (e.g., LogP, polar surface area) to predict its cell permeability.
-
Run a cell-based target engagement assay: Use techniques like cellular thermal shift assay (CETSA) or activity-based protein profiling (ABPP) to confirm that the inhibitor is reaching and binding to Mpro inside the cell.
-
Evaluate off-target activity: Profile the inhibitor against a panel of host cysteine proteases (e.g., cathepsins B and L) to assess its selectivity.[5][12]
-
Measure cytotoxicity: Determine the 50% cytotoxic concentration (CC50) in relevant cell lines to calculate the selectivity index (SI = CC50/EC50). A low SI indicates that the antiviral activity occurs at concentrations that are toxic to the host cell.[5][13]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of electrophilic warheads used for covalent Mpro inhibitors?
A1: Covalent Mpro inhibitors utilize various electrophilic "warheads" designed to react with the catalytic Cys145. These are broadly classified based on their mechanism and reactivity.[14] Common examples include aldehydes, α-ketoamides, and nitriles, which typically form reversible covalent adducts, and Michael acceptors or haloacetamides, which tend to form irreversible bonds.[5][14][15]
Q2: What is the mechanistic basis for covalent inhibition of Mpro?
A2: Covalent inhibition of Mpro is a two-step process.[10][14] First, the inhibitor binds non-covalently to the enzyme's active site. This initial binding is driven by interactions between the inhibitor's scaffold and the substrate-binding pockets of Mpro. In the second step, the catalytic dyad, primarily the thiolate of Cys145 activated by His41, performs a nucleophilic attack on the inhibitor's electrophilic warhead, forming a stable covalent bond.[2][16]
Q3: What are the essential positive and negative controls for my experiments?
A3:
-
Positive Controls: A well-characterized Mpro inhibitor (e.g., Nirmatrelvir, GC376) to validate assay performance.[5][17]
-
Negative Controls:
-
A vehicle control (e.g., DMSO) to establish a baseline of 0% inhibition.[17]
-
A non-covalent analog of your test compound (lacking the warhead) to control for non-specific binding or assay interference.
-
For cell-based assays, a cytotoxic compound to ensure the cell death assay is working correctly.
-
Q4: How do I confirm that my inhibitor forms a covalent bond with Mpro?
A4: The gold standard for confirming covalent modification is mass spectrometry (MS). By analyzing the inhibitor-treated Mpro, you can observe a mass shift corresponding to the molecular weight of your compound, confirming the formation of a covalent adduct. This can be done on the intact protein or by using a bottom-up proteomics approach where the protein is digested and the modified peptide is identified.[5][6][18]
Data Presentation
Table 1: Comparison of Common Electrophilic Warheads for Mpro Inhibitors
| Warhead Class | Example | Reversibility | General Reactivity | Key Considerations |
| Aldehydes | GC-376 | Reversible | High | Potent but can have lower selectivity and potential for off-target effects.[5] |
| α-Ketoamides | Boceprevir | Reversible | Moderate-High | Generally good potency and improved selectivity over aldehydes. |
| Nitriles | Nirmatrelvir | Reversible | Moderate | Lower reactivity can lead to higher selectivity; often requires optimal positioning.[4][14] |
| Michael Acceptors | Acrylamides | Irreversible | Moderate | Forms a stable thioether bond; reactivity can be tuned. |
| Haloacetamides | Chloroacetamides | Irreversible | High | Highly reactive, leading to potent inhibition but often accompanied by high cytotoxicity.[5] |
| Esters | Indole esters | Irreversible | Moderate | Acts as an acylating agent for the catalytic cysteine.[14][19] |
Table 2: Potency of Selected Covalent Mpro Inhibitors
| Inhibitor | Warhead | Assay Type | IC50 / EC50 | Reference |
| Nirmatrelvir (PF-07321332) | Nitrile | Enzymatic (FRET) | ~0.008 µM (K_i) | [13] |
| GC-376 | Aldehyde Bisulfite Adduct | Enzymatic (FRET) | 0.03 µM | [5] |
| Jun9-57-3R | Chloroacetamide | Enzymatic (FRET) | 0.05 µM | [5] |
| MG-101 | Aldehyde | Antiviral (Huh-7.5 cells) | 0.038 µM | [20][21] |
| Lycorine HCl | - | Antiviral (Huh-7.5 cells) | 0.01 µM | [20][21] |
| TPM16 | α-Ketoamide | Enzymatic (FRET) | 0.16 µM | [13] |
| GRL-1720 | Chloropyridinyl Ester | Enzymatic (10 min pre-inc.) | 0.32 µM | [19] |
Note: IC50/EC50 values can vary significantly based on experimental conditions (e.g., assay type, pre-incubation time, cell line).
Experimental Protocols & Visualizations
Protocol 1: FRET-based Mpro Enzymatic Inhibition Assay
This protocol outlines a standard method for measuring Mpro activity and inhibition using a FRET peptide substrate.
Workflow for Covalent Mpro Inhibitor Screening
References
- 1. researchgate.net [researchgate.net]
- 2. An integrated metabolomic and proteomic approach for the identification of covalent inhibitors of the main protease (Mpro) of SARS-COV-2 from crude natural extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of potential COVID-19 Mpro inhibitors through covalent drug docking, molecular dynamics simulation, and MMGBSA calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry reveals potential of β-lactams as SARS-CoV-2 M pro inhibitors - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06870E [pubs.rsc.org]
- 7. Discovery of potential inhibitors targeting SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of SARS-CoV-2 Mpro Noncovalent Natural Inhibitors Using Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Structural and Biochemical Analysis of the Dual Inhibition of MG-132 against SARS-CoV-2 Main Protease (Mpro/3CLpro) and Human Cathepsin-L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allosteric Inhibition of the SARS‐CoV‐2 Main Protease: Insights from Mass Spectrometry Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of SARS-CoV-2 Mpro Inhibitors: A Guide for Researchers
A detailed examination of Mpro-IN-13 and other key inhibitors targeting the main protease of SARS-CoV-2, providing researchers, scientists, and drug development professionals with comparative data, experimental protocols, and pathway visualizations to inform future research and development efforts.
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication and transcription. This central role has made Mpro a prime target for the development of antiviral therapeutics. This guide provides a comparative analysis of a novel covalent inhibitor, Mpro-IN-13, alongside other prominent Mpro inhibitors that have been pivotal in the fight against COVID-19.
Performance Comparison of Mpro Inhibitors
The following table summarizes the in vitro efficacy of SARS-CoV-2 Mpro-IN-13 and other selected Mpro inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the Mpro enzyme in biochemical assays. The half-maximal effective concentration (EC50) indicates the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays.
| Inhibitor | Type | Mpro IC50 | Antiviral EC50 | Cell Line |
| Mpro-IN-13 | Covalent | 19.0 nM[1][2] | 138.1 nM[1][2] | HPAEpiC |
| Nirmatrelvir (PF-07321332) | Covalent (Nitrile) | 3.11 nM (Ki)[3], 4 nM[4] | 62 nM[5] | dNHBE |
| Ensitrelvir (S-217622) | Non-covalent | 13 nM[6][7] | ~0.4 µM[6][7] | VeroE6/TMPRSS2 |
| Boceprevir | Covalent (α-ketoamide) | 0.95 µM[8], 4.13 µM[9][10] | 1.90 µM[9][10] | Vero E6 |
| GC376 | Covalent (Aldehyde prodrug) | 0.03 µM - 0.16 µM[11] | 2.19 µM - 3.37 µM[11] | Vero |
| Telaprevir | Covalent (α-ketoamide) | 15.25 µM[8] | 11.552 µM[12] | Vero E6 |
Mechanism of Action of Mpro Inhibitors
SARS-CoV-2 Mpro is a cysteine protease that utilizes a catalytic dyad composed of cysteine and histidine residues in its active site.[9] Mpro inhibitors are designed to bind to this active site, thereby blocking the enzyme's ability to cleave the viral polyproteins. This inhibition halts the viral replication process.
Inhibitors can be broadly categorized as covalent or non-covalent. Covalent inhibitors, such as Mpro-IN-13 and Nirmatrelvir, form a stable covalent bond with the catalytic cysteine residue.[1][2][3] Non-covalent inhibitors, like Ensitrelvir, bind to the active site through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.[6][7]
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in Mpro inhibition and its study, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate Mpro inhibitors.
Mpro Enzymatic Assay (FRET-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Mpro using a Förster Resonance Energy Transfer (FRET) substrate.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro protein
-
FRET-based peptide substrate containing a fluorophore and a quencher flanking the Mpro cleavage site.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., Mpro-IN-13) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of measuring fluorescence intensity
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a small volume of the diluted compounds to the wells of the 384-well plate.
-
Add a solution of recombinant Mpro to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will be specific to the fluorophore/quencher pair used). The cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence signal progression.
-
Determine the IC50 value by plotting the percentage of Mpro inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay
This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.
-
Materials:
-
A susceptible host cell line (e.g., Vero E6, Calu-3, or HPAEpiC)
-
SARS-CoV-2 virus stock of a known titer
-
Cell culture medium and supplements
-
Test compounds
-
96-well cell culture plates
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®) or quantifying viral RNA (qRT-PCR)
-
-
Procedure:
-
Seed the host cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Assess the antiviral activity by either:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE or quantify cell viability using a reagent like CellTiter-Glo®. The EC50 is the concentration at which the compound protects 50% of the cells from virus-induced death.
-
Viral Load Reduction Assay: Isolate RNA from the cell culture supernatant or cell lysate and quantify the amount of viral RNA using quantitative reverse transcription PCR (qRT-PCR). The EC50 is the concentration at which the compound reduces the viral RNA level by 50%.
-
-
Concurrently, perform a cytotoxicity assay by treating uninfected cells with the same concentrations of the test compounds to determine the 50% cytotoxic concentration (CC50). This is important to ensure that the observed antiviral effect is not due to general toxicity to the host cells.
-
Conclusion
The landscape of SARS-CoV-2 Mpro inhibitors is rapidly evolving, with compounds like Mpro-IN-13 demonstrating potent covalent inhibition. The comparative data and standardized protocols presented in this guide are intended to provide a valuable resource for the research community. By facilitating the objective evaluation of novel inhibitors and a deeper understanding of their mechanisms, these tools can accelerate the development of effective antiviral therapies to combat the ongoing threat of COVID-19 and future coronavirus outbreaks. The provided visualizations of the viral replication cycle, inhibitor mechanism, and experimental workflows offer a clear conceptual framework for these complex processes.
References
- 1. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienceopen.com [scienceopen.com]
- 4. The Remarkable Selectivity of Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ensitrelvir | SARS-CoV | TargetMol [targetmol.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease | bioRxiv [biorxiv.org]
- 11. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Telaprevir is a potential drug for repurposing against SARS-CoV-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Two Potent SARS-CoV-2 Main Protease Inhibitors: Mpro-IN-13 and Nirmatrelvir
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the efficacy of two prominent SARS-CoV-2 main protease (Mpro) inhibitors: SARS-CoV-2 Mpro-IN-13 and nirmatrelvir. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visualizes critical pathways and workflows to facilitate an objective assessment of their performance.
The global effort to develop effective antiviral therapeutics against SARS-CoV-2 has led to the identification of numerous inhibitors targeting the viral main protease (Mpro), an enzyme essential for viral replication. Among these, nirmatrelvir has received widespread attention as a key component of the FDA-authorized antiviral medication Paxlovid. Concurrently, other potent inhibitors, such as this compound, have emerged from extensive screening and optimization efforts. This guide offers a direct comparison of these two molecules based on available experimental data.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and nirmatrelvir against the SARS-CoV-2 main protease and the virus itself. These metrics are crucial for understanding the potency and potential therapeutic window of each inhibitor.
| Inhibitor | Target | Assay Type | Value | Citation |
| This compound | SARS-CoV-2 Mpro | Enzymatic Inhibition (IC50) | 19.0 nM | [1][2] |
| Nirmatrelvir | SARS-CoV-2 Mpro (Wildtype) | Enzymatic Inhibition (Ki) | 0.933 nM | [3] |
Table 1: Comparative Enzymatic Inhibition of SARS-CoV-2 Mpro. The half-maximal inhibitory concentration (IC50) for Mpro-IN-13 and the inhibition constant (Ki) for nirmatrelvir are presented. A lower value indicates greater potency in inhibiting the target enzyme.
| Inhibitor | Cell Line | Virus Strain/Variant | Assay Type | Value | Citation |
| This compound | HPAEpiC | Not Specified | Antiviral Activity (EC50) | 138.1 nM | [1][2] |
| Nirmatrelvir | VeroE6 P-gp KO | USA-WA1/2020 | Antiviral Activity (EC50) | 38.0 nM | [4] |
| Nirmatrelvir | VeroE6 P-gp KO | Alpha (B.1.1.7) | Antiviral Activity (EC50) | 41.0 nM | [4] |
| Nirmatrelvir | VeroE6 P-gp KO | Beta (B.1.351) | Antiviral Activity (EC50) | 127.2 nM | [4] |
| Nirmatrelvir | VeroE6 P-gp KO | Gamma (P.1) | Antiviral Activity (EC50) | 24.9 nM | [4] |
| Nirmatrelvir | VeroE6 P-gp KO | Delta (B.1.617.2) | Antiviral Activity (EC50) | 15.9 nM | [4] |
| Nirmatrelvir | VeroE6 P-gp KO | Lambda (C.37) | Antiviral Activity (EC50) | 21.2 nM | [4] |
| Nirmatrelvir | VeroE6 P-gp KO | Mu (B.1.621) | Antiviral Activity (EC50) | 25.7 nM | [4] |
| Nirmatrelvir | VeroE6 P-gp KO | Omicron (B.1.1.529) | Antiviral Activity (EC50) | 16.2 nM | [4] |
Table 2: Comparative Antiviral Activity. The half-maximal effective concentration (EC50) required to inhibit viral replication in cell culture is shown. A lower value signifies more potent antiviral activity. HPAEpiC stands for Human Pulmonary Alveolar Epithelial Cells.
Mechanism of Action
Both this compound and nirmatrelvir are covalent inhibitors of the main protease.[1][2][3] They function by binding to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking the cleavage of viral polyproteins. This inhibition prevents the maturation of essential viral proteins, ultimately halting viral replication. Nirmatrelvir is specifically described as a reversible covalent inhibitor.[3]
References
- 1. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mechanistic-investigation-of-sars-cov-2-main-protease-to-accelerate-design-of-covalent-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 3. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Head-to-Head Comparison of Covalent Mpro Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent covalent inhibitors targeting the SARS-CoV-2 main protease (Mpro), a crucial enzyme in the viral replication cycle. This document summarizes key performance data, details experimental methodologies for critical assays, and visualizes essential pathways and workflows to support informed decisions in antiviral drug development.
Performance of Covalent Mpro Inhibitors: A Quantitative Overview
The efficacy of covalent Mpro inhibitors is determined through a combination of biochemical and cellular assays. Key metrics include the half-maximal inhibitory concentration (IC50) against the Mpro enzyme, the half-maximal effective concentration (EC50) in cell-based antiviral assays, the inhibition constant (Ki), and the half-maximal cytotoxic concentration (CC50). The following tables consolidate available data for several notable covalent Mpro inhibitors.
| Inhibitor | Warhead Type | Mpro IC50 (nM) | Antiviral EC50 (nM) | Ki (nM) | CC50 (µM) | Cell Line for EC50/CC50 |
| Nirmatrelvir (PF-07321332) | Nitrile | 0.26 - 9 | 19 - 74.5 | 0.635 - 3.1 | >100 | VeroE6 |
| Ensitrelvir (S-217622) | Non-covalent (for comparison) | 13 | 370 | - | >100 | VeroE6 |
| GC376 | Aldehyde | 30 | 3370 | - | >100 | VeroE6 |
| Boceprevir | α-ketoamide | 4130 | 1900 | - | >50 | VeroE6 |
Note: The presented values are compiled from various studies and assay conditions may differ. Direct comparison should be made with caution. Please refer to the original publications for specific experimental details.
Understanding the Mechanism: Mpro in Viral Replication
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle.[1][2] It functions by cleaving the viral polyproteins pp1a and pp1ab at 11 specific sites, releasing functional non-structural proteins (nsps) that are vital for viral replication and transcription.[1] Covalent inhibitors block this process by forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme and halting viral replication.[2][3]
Caption: SARS-CoV-2 Mpro role in viral replication and inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor performance. Below are standardized methodologies for key assays used in the characterization of covalent Mpro inhibitors.
Mpro Fluorescence Resonance Energy Transfer (FRET) Inhibition Assay
This biochemical assay quantitatively measures the enzymatic activity of Mpro and the inhibitory potential of test compounds.
Caption: Workflow for the Mpro FRET inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, and 1 mM DTT (DTT should be added fresh).
-
Recombinant SARS-CoV-2 Mpro: Dilute to a final concentration of 20 nM in assay buffer.
-
FRET Substrate: (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS). Dilute to a final concentration of 20 µM in assay buffer.
-
Test Compounds: Prepare a serial dilution in DMSO, then dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well black plate.
-
Add 18 µL of the Mpro enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) every minute for 30-60 minutes using a fluorescent plate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Antiviral Cytopathic Effect (CPE) Assay
This cell-based assay evaluates the ability of a compound to protect host cells from virus-induced cell death.
Caption: Workflow for the cellular antiviral CPE assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed VeroE6 cells (or other susceptible cell lines) in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C with 5% CO2.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Dilute SARS-CoV-2 virus stock to a multiplicity of infection (MOI) of 0.05 in cell culture medium.
-
-
Infection and Treatment:
-
Remove the culture medium from the cells and add 100 µL of the diluted test compounds.
-
Add 100 µL of the diluted virus to the wells (for CC50 determination, add medium without virus).
-
Include control wells: cells only (no virus, no compound), cells with virus (no compound), and a positive control antiviral (e.g., remdesivir).
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
-
Cell Viability Assessment:
-
After incubation, visually inspect the cells for cytopathic effect (CPE).
-
Quantify cell viability using a reagent such as CellTiter-Glo® (Promega) or by crystal violet staining.
-
For CellTiter-Glo®: Add the reagent according to the manufacturer's instructions and measure luminescence.
-
For Crystal Violet: Fix the cells with 4% paraformaldehyde, stain with 0.5% crystal violet, wash, and then solubilize the dye. Measure absorbance at 570 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell-only control (100% viability) and the virus-only control (0% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for antiviral activity) and CC50 (for cytotoxicity) values.
-
Conclusion
The development of potent and selective covalent inhibitors of SARS-CoV-2 Mpro remains a critical strategy in the ongoing effort to combat COVID-19. This guide provides a comparative framework and detailed methodologies to aid researchers in the evaluation and advancement of promising antiviral candidates. The presented data and protocols should serve as a valuable resource for the scientific community engaged in the discovery and development of novel coronavirus therapeutics.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of SARS-CoV-2 Mpro Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development.[1] The specificity of an Mpro inhibitor is a crucial determinant of its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. This guide provides a comparative evaluation of the specificity of SARS-CoV-2 Mpro-IN-13, a covalent inhibitor of Mpro, against other notable Mpro inhibitors. The information is supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Comparative Analysis of Mpro Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and a selection of other Mpro inhibitors. A higher selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), indicates a more favorable therapeutic window.
| Inhibitor | Type | Mpro IC50 (nM)[2][3] | Antiviral EC50 (nM)[2][3] | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Covalent | 19.0 | 138.1 | HPAEpiC | >10 | >72.4 |
| Nirmatrelvir | Covalent | 3.11 (Ki) | 74.5 | Calu-3 | >100 | >1342 |
| GC376 | Covalent | 4.69 (µM) | - | - | - | - |
| Boceprevir | Covalent | 4130 | 1310 | Vero E6 | - | - |
| Ensitrelvir | Non-covalent | 13 | 370 | VeroE6/TMPRSS2 | >100 | >270 |
| MG-101 | Covalent | - | 38 | Huh-7.5 | >17 | >447 |
| Lycorine HCl | - | - | 10 | Huh-7.5 | >17 | >1700 |
| MPI8 | - | 105 | 30 | ACE2+ A549 | - | - |
Note: IC50, EC50, and CC50 values can vary depending on the specific assay conditions and cell lines used. Data for some compounds were not fully available in the reviewed literature.
Experimental Protocols
The evaluation of inhibitor specificity relies on robust enzymatic and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Mpro Inhibition Assay (FRET-based)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Mpro.[4]
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 Mpro.
-
Fluorogenic peptide substrate, e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2.
-
Assay buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Test compounds and a known Mpro inhibitor as a positive control (e.g., Boceprevir).
-
384-well black plates.
-
Plate reader capable of fluorescence measurement (Excitation: 360 nm, Emission: 460 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 10 µL of SARS-CoV-2 Mpro (final concentration 0.15 µM) to 30 µL of assay buffer.
-
Add 10 µL of the test compound dilutions or 5% DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 15 minutes with agitation.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate (final concentration 10 µM).
-
Incubate the plate at 37°C for 60 minutes with agitation.
-
Measure the fluorescence intensity. The cleavage of the FRET substrate by Mpro separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Cell-Based Antiviral Assay
This assay assesses the ability of a compound to inhibit viral replication in a cellular context.
-
Reagents and Materials:
-
A suitable cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6, Calu-3, Huh-7.5).[4][5]
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Test compounds.
-
Reagents for quantifying viral replication (e.g., crystal violet for cytopathic effect assay, or reagents for RT-qPCR to measure viral RNA).
-
-
Procedure (Cytopathic Effect - CPE - Assay):
-
Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE (typically 48-72 hours).
-
After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet.
-
Wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain (e.g., with methanol) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the EC50 value.
-
Cytotoxicity Assay
This assay is crucial to determine if the antiviral activity of a compound is due to specific inhibition of the virus or general cellular toxicity.
-
Procedure:
-
The protocol is similar to the cell-based antiviral assay but without the addition of the virus.
-
Cells are incubated with serial dilutions of the test compounds for the same duration as the antiviral assay.
-
Cell viability is measured using methods like MTT, MTS, or CellTiter-Glo assays.
-
The concentration of the compound that reduces cell viability by 50% is determined as the CC50 value.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for evaluating Mpro inhibitor specificity.
Caption: Workflow for the in vitro FRET-based Mpro inhibition assay.
Caption: Workflow for the cell-based antiviral and cytotoxicity assays.
Conclusion
The evaluation of inhibitor specificity is a multi-faceted process that requires both enzymatic and cellular assays. This compound demonstrates potent inhibition of Mpro in vitro and antiviral activity in cell culture. A comprehensive comparison with other inhibitors, considering their mechanism of action, potency, and selectivity index, is essential for prioritizing lead compounds in the drug development pipeline. The provided protocols and workflows offer a standardized framework for conducting these critical evaluations.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 2. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SARS-CoV-2 Mpro-IN-13: A Comparative Analysis Against Leading Antivirals
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing global effort to develop effective therapeutics against SARS-CoV-2, a novel covalent inhibitor, SARS-CoV-2 Mpro-IN-13, has demonstrated significant potency against the virus's main protease (Mpro). This guide provides a comprehensive comparison of Mpro-IN-13 with the well-established Mpro inhibitors, nirmatrelvir and ensitrelvir, offering researchers, scientists, and drug development professionals a detailed analysis of their relative performance based on available preclinical data.
The main protease of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Mpro-IN-13 is a covalent inhibitor that forms a permanent bond with the active site of the enzyme, effectively deactivating it.[1] This mechanism of action is distinct from some other inhibitors and forms the basis of its antiviral activity.
Performance Overview
The following tables summarize the in vitro efficacy of this compound, nirmatrelvir, and ensitrelvir. It is important to note that a direct head-to-head study under identical conditions for all three compounds is not yet available. The data presented is compiled from various studies, and while efforts have been made to select data from comparable assays, variations in experimental conditions should be considered when interpreting the results.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Main Protease (Mpro)
| Compound | IC50 (nM) | Assay Type | Notes |
| This compound | 19.0[1] | FRET-based Assay | Data from initial characterization study. |
| Nirmatrelvir | 3.1 - 18.9 | FRET-based Assay | Range observed across different studies and against various viral variants. |
| Ensitrelvir | 13[2] | FRET-based Assay | Data reported against wild-type SARS-CoV-2. |
Table 2: Antiviral Activity in Cell-Based Assays
| Compound | EC50 (nM) | Cell Line | SARS-CoV-2 Variant |
| This compound | 138.1[1] | HPAEpiC | Not Specified |
| Nirmatrelvir | 38 - 93 | VeroE6 | Multiple variants (including WA1, Delta, Omicron) |
| Ensitrelvir | 240 - 480 | VeroE6 | Multiple variants (including WA1, Delta, Omicron) |
Mechanism of Action and Experimental Workflows
The inhibitory action of these antivirals targets a crucial step in the SARS-CoV-2 replication cycle. The diagrams below illustrate the general mechanism of Mpro inhibition and the workflows for the key experimental assays used to determine their efficacy.
References
Independent Verification of SARS-CoV-2 Mpro-IN-13 Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported activity of SARS-CoV-2 Mpro-IN-13 with other prominent SARS-CoV-2 main protease (Mpro) inhibitors. While independent verification data for Mpro-IN-13 remains limited, this document summarizes available information and presents it alongside data from independently studied inhibitors to offer a comprehensive perspective for researchers in the field of antiviral drug development.
Executive Summary
This guide will compare the reported data for this compound with that of other well-characterized Mpro inhibitors that have been subject to independent study and peer review. This comparative approach aims to provide a valuable resource for researchers to contextualize the potential of Mpro-IN-13 and to highlight the experimental methodologies used to evaluate such compounds.
Comparative Data of Mpro Inhibitors
The following table summarizes the reported in vitro efficacy of this compound and compares it with a selection of other Mpro inhibitors that have been independently evaluated.
| Inhibitor | Type | IC50 (nM) | EC50 (nM) | Data Source |
| This compound (compound 20j) | Covalent | 19.0 | 138.1 | Vendor Data[1][2] |
| MI-09 | Bicycloproline-containing | Not specified | Excellent antiviral activity in cell-based assays | Peer-reviewed study[4] |
| MI-30 | Bicycloproline-containing | Not specified | Excellent antiviral activity in cell-based assays | Peer-reviewed study[4] |
| Nirmatrelvir (component of Paxlovid) | Covalent, Reversible | ~1 (Ki) | Potent antiviral activity | Peer-reviewed studies[3] |
| Pomotrelvir (PBI-0451) | Competitive | Potent | Potent inhibitory activity | Peer-reviewed study[5] |
| Calpain Inhibitor II | Covalent | 970 | 7500 | Peer-reviewed study[6] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of inhibitor activity. Below are generalized protocols for the key assays used to evaluate SARS-CoV-2 Mpro inhibitors.
Biochemical Assay: Förster Resonance Energy Transfer (FRET)-Based Assay
This assay is commonly used to determine the in vitro inhibitory activity of compounds against the Mpro enzyme.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
A fluorogenic substrate peptide containing a cleavage site for Mpro, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).[7]
-
Test compounds (e.g., this compound) dissolved in a suitable solvent like DMSO.
-
96-well or 384-well microplates.
-
A fluorescence plate reader.
-
-
Procedure:
-
The Mpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a defined period (e.g., 20 minutes at room temperature) to allow for binding.[7]
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence signal is monitored over time at specific excitation and emission wavelengths.
-
In the absence of an inhibitor, Mpro cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
-
In the presence of an effective inhibitor, the cleavage is reduced or prevented, leading to a lower fluorescence signal.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is calculated from the dose-response curve.
-
Cell-Based Assay: Cytopathic Effect (CPE) Reduction Assay
This assay assesses the antiviral activity of a compound in a cellular context by measuring its ability to protect cells from virus-induced death.
-
Reagents and Materials:
-
A susceptible cell line (e.g., Vero E6, Calu-3, or ACE2-expressing A549 cells).
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
Test compounds.
-
A cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
96-well cell culture plates.
-
An incubator and a plate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates and incubated to form a monolayer.
-
The cells are then treated with serial dilutions of the test compound.
-
Subsequently, the cells are infected with a known titer of SARS-CoV-2.
-
The plates are incubated for a period sufficient to allow for viral replication and the development of CPE in untreated, infected control wells (typically 2-3 days).
-
Cell viability is assessed using a suitable reagent.
-
The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined from the dose-response curve.
-
Cell-Based Assay: Gain-of-Signal Reporter Assay
This is a more specific cell-based assay designed to measure Mpro activity within living cells.
-
Principle:
-
A reporter construct is engineered to express a fusion protein that includes Mpro and a reporter gene (e.g., luciferase or eGFP).[8][9][10]
-
The Mpro within the fusion protein can cleave itself, leading to the degradation or inactivation of the reporter.
-
In the presence of an Mpro inhibitor, this self-cleavage is blocked, resulting in the stabilization and accumulation of the reporter protein, leading to a "gain of signal".[8][9][10]
-
-
Procedure:
-
Cells are transfected with the reporter plasmid.
-
The transfected cells are then treated with various concentrations of the test compound.
-
After an incubation period, the reporter signal (luminescence or fluorescence) is measured.
-
An increase in the reporter signal correlates with the inhibitory activity of the compound against Mpro in the cellular environment.
-
EC50 values can be calculated based on the dose-dependent increase in the reporter signal.
-
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for the verification of SARS-CoV-2 Mpro inhibitor activity.
Caption: Role of SARS-CoV-2 Mpro in the viral replication cycle and the mechanism of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SARS-CoV-2 Mpro-IN-13_TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computationally driven discovery of SARS-CoV-2 Mpro inhibitors: from design to experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of SARS-CoV-2 Mpro Inhibitor 13b and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationship (SAR) of α-ketoamide-based inhibitors of the SARS-CoV-2 main protease (Mpro), with a focus on the well-characterized compound 13b . The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3] Understanding the SAR of its inhibitors is crucial for designing more potent and effective therapeutics against COVID-19.
Introduction to SARS-CoV-2 Mpro and Inhibitor 13b
The SARS-CoV-2 Main Protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for processing viral polyproteins into functional proteins required for viral replication.[1][4] Its highly conserved nature and lack of a human homolog make it an ideal target for antiviral drugs.[3][5]
Among the various classes of Mpro inhibitors, α-ketoamides have shown significant promise. Compound 13b , an α-ketoamide inhibitor, was developed based on previous research on inhibitors for SARS-CoV and MERS-CoV Mpro.[6] It demonstrates potent inhibition of SARS-CoV-2 Mpro by forming a reversible thiohemiketal covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site.[7]
Quantitative Performance Data
The following tables summarize the inhibitory and antiviral activities of compound 13b and its analogs.
Table 1: In Vitro Enzymatic Inhibition of SARS-CoV-2 Mpro
| Compound | Type | IC50 (μM) |
| 13b | α-ketoamide | 0.67[6] |
| 13a | α-ketoamide | Not specified in provided results |
| Nirmatrelvir (Reference) | Nitrile | 0.84 ± 0.37[1] |
| Boceprevir | α-ketoamide | 4.13[8] |
| Calpain Inhibitor Analog 13 | α-ketoamide | 0.45[9][10] |
Table 2: In Vitro Antiviral Activity against SARS-CoV-2
| Compound | Cell Line | EC50 (μM) |
| 13b | Calu-3 cells | 4-5[6] |
| 13b | (RNA replication assay) | 1.75[6] |
| N3 (Michael acceptor) | Vero cells | 16.77[6] |
| Boceprevir | Not specified | 1.90[8] |
| Calpain Inhibitor Analog 13 | Vero E6 cells | 0.49[9][10] |
| PF-07321332 (Nirmatrelvir) | Vero E6 cells | 0.074[11] |
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of Mpro inhibitors is significantly influenced by substitutions at various positions that interact with the enzyme's binding pockets (S1, S2, S3/S4, etc.).
-
P1 Position: Most potent Mpro inhibitors feature a glutamine mimetic, such as a γ-lactam ring, at the P1 position to occupy the S1 subsite.[6][12] This interaction is critical, often involving hydrogen bonding with residues like Phe140 and Glu166.[6]
-
P2 Position: The S2 subsite prefers large, hydrophobic residues. Substitutions like leucine, isobutyl, or phenylalanine at the P2 position are common in potent inhibitors.[6][12]
-
P3 and P4 Positions: While less critical than P1 and P2, favorable hydrophobic interactions with the S3 and S4 subpockets can enhance binding potency.[12][13]
-
Warhead: The α-ketoamide "warhead" is crucial for the mechanism of action, forming a covalent adduct with the catalytic Cys145.[7][12] The resulting thiohemiketal is stabilized by hydrogen bonds within the oxyanion hole.[6]
-
P1' Position: Substitutions at the P1' position, which interacts with the S1' subsite, do not appear to contribute significantly to the binding potency.[12]
Caption: Key interactions between inhibitor components and Mpro binding pockets.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
SARS-CoV-2 Mpro Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant Mpro.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against SARS-CoV-2 Mpro.
-
Principle: The assay utilizes a fluorogenic substrate that, when cleaved by Mpro, releases a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro (3CL Protease).
-
Fluorogenic substrate (e.g., derived from the Mpro recognition sequence).
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT).
-
Test compounds (analogs of Mpro-IN-13) and reference inhibitor (e.g., Nirmatrelvir).
-
384-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of recombinant Mpro is pre-incubated with various concentrations of the test compound for a set period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to the wells.
-
The fluorescence intensity is measured kinetically over time using a plate reader (Excitation/Emission wavelengths specific to the fluorophore).
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each compound concentration is determined relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Antiviral Cell-Based Assay (Cytopathic Effect - CPE Assay)
This assay evaluates the ability of a compound to protect host cells from virus-induced death.
-
Objective: To determine the half-maximal effective concentration (EC50) of test compounds in inhibiting SARS-CoV-2 replication in a cellular environment.
-
Principle: SARS-CoV-2 infection leads to cell death (cytopathic effect). An effective antiviral agent will protect the cells from this effect, allowing them to remain viable. Cell viability is typically measured using a colorimetric or fluorometric reagent.
-
Materials:
-
Procedure:
-
Host cells are seeded into 96-well plates and incubated to form a confluent monolayer.
-
The cells are treated with serial dilutions of the test compounds.
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
The plates are incubated for a period sufficient to allow for viral replication and induction of CPE (e.g., 48-72 hours).
-
After incubation, a cell viability reagent is added to each well.
-
The signal (luminescence or absorbance) is measured with a plate reader.
-
The percentage of antiviral activity is calculated relative to uninfected cells (100% viability) and virus-infected, untreated cells (0% viability).
-
EC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualized Workflows and Mechanisms
Mechanism of Mpro Inhibition and Viral Replication
The following diagram illustrates the critical role of Mpro in the viral life cycle and how inhibitors like 13b disrupt this process. Mpro cleaves the viral polyproteins (pp1a and pp1ab) into individual non-structural proteins (nsps), which are essential for forming the replication-transcription complex (RTC).[4] By inhibiting Mpro, the processing of these polyproteins is blocked, thereby halting viral replication.[4]
Caption: Mechanism of Mpro inhibition to block viral replication.
General Experimental Workflow for SAR Studies
The workflow for evaluating novel Mpro inhibitors involves a multi-step process from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for SAR studies of SARS-CoV-2 Mpro inhibitors.
References
- 1. Development of potent and effective SARS-CoV-2 main protease inhibitors based on maleimide analogs for the potential treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Similarity of SARS-CoV2 Mpro and HCV NS3/4A Proteases Suggests New Approaches for Identifying Existing Drugs Useful as COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. SARS-CoV-2 Mpro: A Potential Target for Peptidomimetics and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 12. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. medrxiv.org [medrxiv.org]
Navigating Resistance: A Comparative Guide to SARS-CoV-2 Main Protease Inhibitors
For Immediate Release
A deep dive into the resistance profiles of leading SARS-CoV-2 main protease (Mpro) inhibitors reveals a complex landscape of viral evolution, underscoring the critical need for ongoing surveillance and the development of next-generation antivirals. This guide provides a comparative analysis of Mpro inhibitors, focusing on their resistance profiles, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle, remains a prime target for antiviral therapeutics.[1][2][3] Its essential role in processing viral polyproteins makes it a cornerstone of viral maturation, and its inhibition can effectively halt viral spread within a host.[4] However, as with any antiviral agent, the emergence of drug-resistant variants is a significant concern. This guide assesses the resistance profile of SARS-CoV-2 to Mpro inhibitors, with a focus on clinically relevant compounds and the mutations that confer reduced susceptibility.
Comparative Analysis of Mpro Inhibitor Resistance
While specific data for a compound designated "Mpro-IN-13" is not publicly available, a comparative analysis of well-characterized Mpro inhibitors such as nirmatrelvir (the active component of Paxlovid) and ensitrelvir provides a strong framework for understanding potential resistance mechanisms.
Systematic studies have identified numerous mutations within the Mpro enzyme that can confer resistance to these inhibitors.[5] These mutations often emerge under the selective pressure of antiviral treatment and can impact inhibitor binding and/or enzyme catalytic activity.[3]
| Inhibitor | Key Resistance Mutations | Fold-Change in IC50/EC50 | Cross-Resistance | Reference |
| Nirmatrelvir | E166V, L167F, T21I, P168S, M165T, H172F/Q/Y, Q189E, A173V | Variable, can be significant | Some mutations confer cross-resistance to other inhibitors. | [2][5][6][7] |
| Ensitrelvir | P168R, L167F/F305L/P184S | Variable | Overlapping but distinct resistance profile from nirmatrelvir. | [2][5][6] |
| Boceprevir | Not extensively studied for SARS-CoV-2 resistance | N/A | N/A | [1][8] |
| GC376 | Not extensively studied for SARS-CoV-2 resistance | N/A | N/A | [1] |
Note: The fold-change in IC50/EC50 values can vary depending on the specific mutation, the viral strain, and the experimental assay used.
Understanding the Mechanism of Mpro Inhibition and Resistance
Mpro is a cysteine protease that functions as a homodimer.[3][9] Its active site contains a catalytic dyad of cysteine (Cys145) and histidine (His41) residues.[3][4] Mpro inhibitors are designed to bind to this active site, preventing the enzyme from cleaving the viral polyproteins.[4]
Resistance mutations can interfere with this process in several ways:
-
Altering the Binding Pocket: Mutations at or near the inhibitor binding site can change the shape of the pocket, reducing the inhibitor's binding affinity.
-
Compensatory Mutations: Some mutations may not directly impact inhibitor binding but can increase the catalytic efficiency of the Mpro enzyme, partially overcoming the effect of the inhibitor.[3][6]
Below is a diagram illustrating the general mechanism of Mpro inhibition and the emergence of resistance.
Caption: Mechanism of Mpro inhibition and the development of resistance.
Experimental Protocols for Assessing Mpro Resistance
Evaluating the resistance profile of novel Mpro inhibitors is a critical step in their preclinical and clinical development. Several robust experimental protocols are employed for this purpose.
Cell-Based Resistance Selection Assays
This method involves passaging a virus (either authentic SARS-CoV-2 or a safer chimeric virus system) in the presence of increasing concentrations of the Mpro inhibitor.[6] This selective pressure encourages the emergence of resistant variants, which can then be isolated and sequenced to identify resistance-conferring mutations. A chimeric vesicular stomatitis virus (VSV) system expressing SARS-CoV-2 Mpro is a commonly used BSL-2 compatible platform for these studies.[6]
Caption: Workflow for in vitro resistance selection.
Enzymatic Assays
Once resistance mutations are identified, their impact on inhibitor efficacy is quantified using enzymatic assays. Recombinant Mpro enzymes (both wild-type and mutant) are expressed and purified. The inhibitory activity of the compound is then measured, typically using a fluorescence resonance energy transfer (FRET)-based assay.[7] This allows for the determination of IC50 values (the concentration of inhibitor required to inhibit 50% of enzyme activity).
Protocol Outline: FRET-Based Mpro Inhibition Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, 50 mM NaCl, 10% glycerol, 0.01% TWEEN 20, 1 mM TCEP, pH 7.3).[10]
-
Dilute recombinant Mpro (wild-type and mutant) to the desired concentration in assay buffer.
-
Prepare a dilution series of the Mpro inhibitor.
-
Prepare the FRET substrate solution.
-
-
Assay Procedure:
-
In a 384-well plate, add the Mpro enzyme solution.
-
Add the diluted inhibitor solutions to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) to allow for inhibitor binding.[11]
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the fluorescence signal over time using a plate reader at appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation, 460-480 nm emission).[11]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the fluorescence data.
-
Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assays
To confirm the findings from enzymatic assays in a more biologically relevant context, cell-based antiviral assays are performed. These assays measure the ability of an inhibitor to block viral replication in cultured cells.
Protocol Outline: Viral Yield Reduction Assay
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 96-well plates and allow them to adhere overnight.
-
Infection and Treatment:
-
Prepare serial dilutions of the Mpro inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the inhibitor dilutions.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) to allow for viral replication.
-
Quantification of Viral Yield:
-
Harvest the cell culture supernatant.
-
Quantify the amount of infectious virus in the supernatant using methods such as plaque assays or TCID50 (50% tissue culture infectious dose) assays.
-
-
Data Analysis:
-
Plot the viral yield against the inhibitor concentration and determine the EC50 value (the concentration of inhibitor required to reduce viral replication by 50%).
-
Future Directions and Conclusions
The landscape of SARS-CoV-2 Mpro inhibitor resistance is dynamic. The continuous evolution of the virus necessitates ongoing surveillance for resistance mutations in circulating strains. The development of next-generation Mpro inhibitors with different resistance profiles will be crucial for long-term therapeutic strategies, potentially including combination therapies to mitigate the risk of resistance.[2] The experimental frameworks outlined in this guide provide the necessary tools to evaluate and compare the resistance profiles of novel and existing Mpro inhibitors, ensuring that the scientific community remains one step ahead of the virus.
References
- 1. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmissible SARS-CoV-2 variants with resistance to clinical protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic analyses of the resistance potential of drugs targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A comprehensive study of SARS-CoV-2 main protease (Mpro) inhibitor-resistant mutants selected in a VSV-based system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Potential Resistance of SARS-CoV-2 Main Protease (Mpro) against Protease Inhibitors: Lessons Learned from HIV-1 Protease [mdpi.com]
- 9. Potential Resistance of SARS-CoV-2 Main Protease (Mpro) against Protease Inhibitors: Lessons Learned from HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]
- 11. ebiohippo.com [ebiohippo.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling SARS-CoV-2 Mpro-IN-13
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of a Novel Covalent Protease Inhibitor.
This document provides crucial safety and logistical information for the handling of SARS-CoV-2 Mpro-IN-13, a covalent inhibitor of the main protease (Mpro) of SARS-CoV-2. Given that a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, the following guidelines are based on best practices for handling similar small molecule covalent protease inhibitors and laboratory chemicals. These procedures are designed to ensure the safety of all personnel and the integrity of experimental outcomes.
Immediate Safety and Hazard Information
While specific toxicity data for this compound is not available, it should be handled with the care afforded to all new chemical entities with unknown toxicological profiles. As a covalent inhibitor, it is designed to be reactive and could potentially interact with off-target cellular components.
Assumed Hazards:
-
May be harmful if ingested, inhaled, or absorbed through the skin.
-
May cause eye and skin irritation.
-
As a covalent inhibitor, it may act as a sensitizer or have other unknown long-term health effects.
-
Often dissolved in Dimethyl Sulfoxide (DMSO), which can facilitate the absorption of other chemicals through the skin.[1]
Personal Protective Equipment (PPE)
A summary of the recommended Personal Protective Equipment (PPE) for handling this compound is provided in the table below. This is based on standard laboratory practices for handling potentially hazardous chemicals.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile or neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | To protect eyes from splashes of the compound or its solvent. |
| Body Protection | Laboratory Coat | Standard | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities | Use in a chemical fume hood if creating aerosols or handling large quantities. | To prevent inhalation of the powder form or aerosols. |
Operational Plan: From Receipt to Disposal
The following workflow outlines the key steps for safely handling this compound in a typical research laboratory setting.
Workflow for Handling this compound
Detailed Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO):
-
Pre-operation: Ensure all necessary PPE is worn. Perform this procedure in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.[1] For example, if the molecular weight is 500 g/mol , dissolve 5 mg in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures to prevent degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store these aliquots at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[2]
In Vitro Mpro Inhibition Assay (Fluorescence-Based): This protocol is a generalized procedure based on common Mpro activity assays.[3][4][5]
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 150 mM NaCl, 1 mM TCEP).
-
Dilute the recombinant SARS-CoV-2 Mpro enzyme to the desired working concentration in the assay buffer.
-
Prepare a working solution of a fluorogenic Mpro substrate.
-
-
Compound Dilution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the inhibitor in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and typically below 1% to avoid solvent effects.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the diluted this compound solutions.
-
Add the diluted Mpro enzyme to each well containing the inhibitor.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence over time.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Disposal Plan
All waste generated from the handling and use of this compound must be considered hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental dilutions, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All materials that have come into contact with the compound, such as pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled hazardous waste container.
-
Disposal Route: Follow your institution's guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and operational protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
